Product packaging for 3-Chloro-2-fluoroanisole(Cat. No.:CAS No. 261762-56-5)

3-Chloro-2-fluoroanisole

Cat. No.: B1586977
CAS No.: 261762-56-5
M. Wt: 160.57 g/mol
InChI Key: CVFVXCYDOOGQCJ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoroanisole is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFO B1586977 3-Chloro-2-fluoroanisole CAS No. 261762-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxybenzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378574
Record name 3-Chloro-2-fluoroanisole
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-56-5
Record name 3-Chloro-2-fluoroanisole
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Record name 3-Chloro-2-fluoroanisole
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-fluoroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis, the utility of a molecule is often defined by the nuanced interplay of its constituent functional groups. 3-Chloro-2-fluoroanisole is a paragon of such molecular design. As a halogenated aromatic ether, it presents a unique constellation of steric and electronic properties, rendering it a highly valuable building block for the synthesis of complex molecular architectures. The strategic positioning of its chloro, fluoro, and methoxy substituents offers a versatile platform for selective chemical modifications, a feature of paramount importance in the fields of pharmaceutical and agrochemical development. This guide is intended for the discerning researcher and drug development professional, providing a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and key applications.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is the bedrock upon which its successful application is built. These properties not only confirm its identity and purity but also dictate its behavior in various chemical environments.

Physicochemical Properties

The macroscopic properties of this compound are critical for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 261762-56-5[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Appearance Light yellow liquid[2]
Boiling Point ~197 °C[2]
Density ~1.239 g/cm³[2]
Flash Point ~73.2 °C[3]
LogP 3.07[3]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of this compound. While a dedicated spectral database is the gold standard, the expected features can be reliably predicted based on the analysis of analogous structures and foundational spectroscopic principles.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 7.0-7.4 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom. The methoxy group should appear as a singlet at around δ 3.9 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large ¹J(C-F) coupling constant, a characteristic feature of fluoroaromatic compounds. The chemical shifts of the aromatic carbons will be influenced by the inductive and mesomeric effects of the three different substituents.

  • ¹⁹F NMR Spectroscopy : A singlet in the ¹⁹F NMR spectrum will confirm the presence of the single fluorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by several key absorption bands. These include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methoxy group (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 160.0091.[4] A prominent M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

A Validated Synthetic Protocol

A robust, multi-step synthesis starting from 2,4-dichloro-3-fluoronitrobenzene is a well-documented route to this compound.[1] The causality of this pathway is rooted in a sequence of reliable and high-yielding transformations.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 2,4-dichloro-3-fluoronitrobenzene in methanol, a solution of sodium methoxide in methanol is added dropwise. The reaction mixture is heated to 40-50 °C for 2 hours. The regioselectivity of this step is governed by the activating effect of the nitro group.

  • Reduction of the Nitro Group: The crude product from the previous step is subjected to catalytic hydrogenation using a Raney nickel catalyst in an autoclave under a hydrogen atmosphere (10-15 bar) at 40-50 °C for 4 hours.

  • Diazotization: The resulting mixture of anilines is dissolved in 20% sulfuric acid and cooled to -5 to 5 °C. A solution of sodium nitrite is then added slowly to form the corresponding diazonium salts.

  • Deamination: The diazonium salt solution is then subjected to a deamination reaction, which removes the diazonium group and replaces it with a hydrogen atom, to yield the final product, this compound.

  • Purification: The crude product is purified by vapor distillation to yield this compound with a purity of ≥98%.[1]

Self-Validating System: The progress of the reaction can be monitored at each stage using High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials and the formation of the desired intermediates and final product.[1]

Diagram of Synthetic Workflow:

G start 2,4-dichloro-3-fluoronitrobenzene step1 Nucleophilic Aromatic Substitution (NaOMe, MeOH, 40-50°C) start->step1 intermediate1 Mixture of Methoxy-chloro-fluoro-nitrobenzenes step1->intermediate1 step2 Catalytic Hydrogenation (Raney Ni, H₂, 10-15 bar, 40-50°C) intermediate1->step2 intermediate2 Mixture of Methoxy-chloro-fluoro-anilines step2->intermediate2 step3 Diazotization (NaNO₂, H₂SO₄, -5 to 5°C) intermediate2->step3 intermediate3 Diazonium Salt Intermediate step3->intermediate3 step4 Deamination intermediate3->step4 product This compound step4->product purification Vapor Distillation product->purification final_product Pure this compound (≥98%) purification->final_product

Caption: Multi-step synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is a complex interplay of the directing and activating/deactivating effects of its substituents.

  • Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. However, the positions ortho to the methoxy group are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position para to the methoxy group. The fluorine and chlorine atoms are deactivating but also ortho, para-directing.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms to which they are attached.[5] The fluorine atom is generally a better leaving group than chlorine in SNAr reactions.[6]

  • Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[7] These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Diagram of Reactivity Pathways:

G cluster_0 Reaction Types This compound This compound OMe Cl F EAS Electrophilic Aromatic Substitution This compound:f0->EAS Activating, o,p-directing SNAr Nucleophilic Aromatic Substitution This compound:f2->SNAr Leaving Group Coupling Cross-Coupling Reactions This compound:f1->Coupling Reaction Site

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][8]

  • Pharmaceutical Synthesis: The presence of both chlorine and fluorine atoms allows for differential reactivity and the introduction of these halogens into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while chlorine provides a site for further molecular elaboration through cross-coupling reactions.[8]

  • Agrochemicals: In the agrochemical industry, the specific substitution pattern of this molecule can be incorporated into novel pesticides and herbicides to enhance their efficacy and selectivity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a synthetically versatile building block with a unique combination of functional groups that make it highly valuable in the design and synthesis of novel chemical entities. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic routes and predictable reactivity, provide a solid foundation for its application in research and development. For the medicinal and agricultural chemist, this compound represents a key tool for the strategic introduction of halogen and methoxy functionalities, enabling the exploration of new chemical space and the development of next-generation bioactive molecules.

References

Spectroscopic Characterization of 3-Chloro-2-fluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2-fluoroanisole (CAS No: 261762-56-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis of its spectroscopic signature. By examining data from analogous compounds and applying fundamental spectroscopic theory, we offer a robust framework for the identification and characterization of this compound for researchers, scientists, and professionals in drug development. This guide also outlines standardized protocols for acquiring high-quality spectroscopic data.

Introduction: The Molecular Profile of this compound

This compound is a halogenated aromatic ether with the molecular formula C₇H₆ClFO. Its structure, featuring a methoxy group, a fluorine atom, and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups significantly influences the molecule's reactivity and provides a unique spectroscopic fingerprint that is invaluable for its identification and quality control.[1] Understanding this fingerprint is crucial for ensuring the purity of synthetic intermediates and the integrity of final products.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the structural information that can be gleaned from each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about the arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two main regions of interest: the aromatic region, where the signals for the three protons on the benzene ring will appear, and the aliphatic region, which will contain the signal for the methoxy group protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (Hz)
~ 7.10 - 7.30Triplet of doublets (td)1HH-5J(H-H) ≈ 8.0, J(H-F) ≈ 8.0
~ 6.90 - 7.10Doublet of doublets (dd)1HH-4J(H-H) ≈ 8.0, J(H-F) ≈ 1.5
~ 6.80 - 7.00Doublet of doublets (dd)1HH-6J(H-H) ≈ 8.0, J(H-F) ≈ 10.0
~ 3.90Singlet3H-OCH₃N/A

Causality Behind Assignments:

  • The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The methoxy group is electron-donating, while the fluorine and chlorine atoms are electron-withdrawing.

  • The proton at the H-5 position is expected to be the most downfield due to the combined deshielding effects of the adjacent chlorine and the methoxy group two bonds away. Its multiplicity will be a triplet of doublets due to coupling with H-4, H-6, and the fluorine atom.

  • The protons at H-4 and H-6 will be upfield relative to H-5. Their precise chemical shifts and multiplicities will be determined by their coupling to each other and to the fluorine atom. Fluorine-proton coupling constants vary with the number of bonds separating the nuclei, with typical values of J(ortho) ≈ 8-10 Hz, J(meta) ≈ 5-7 Hz, and J(para) ≈ 1-3 Hz.

  • The methoxy protons are expected to appear as a sharp singlet around 3.90 ppm, a typical value for anisolic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, and the carbons bonded to or near the fluorine atom will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignmentPredicted C-F Coupling Constant (¹JCF, ²JCF, ³JCF) (Hz)
~ 155 - 160C-2¹JCF ≈ 240 - 250
~ 145 - 150C-1²JCF ≈ 10 - 15
~ 130 - 135C-3²JCF ≈ 5 - 10
~ 125 - 130C-5⁴JCF ≈ 1 - 3
~ 120 - 125C-6³JCF ≈ 3 - 5
~ 115 - 120C-4³JCF ≈ 15 - 20
~ 56 - 57-OCH₃N/A

Causality Behind Assignments:

  • The carbon directly attached to the highly electronegative fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹JCF).

  • The carbon bearing the methoxy group (C-1) and the carbon bearing the chlorine atom (C-3) will also be downfield due to the electronegativity of the attached atoms. They will show smaller two-bond C-F couplings (²JCF).

  • The remaining aromatic carbons (C-4, C-5, C-6) will appear at intermediate chemical shifts, with their positions and C-F coupling constants (³JCF and ⁴JCF) influenced by their proximity to the substituents.

  • The methoxy carbon will have a characteristic chemical shift in the range of 56-57 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-180 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H (aromatic) stretchMedium to Weak
2960 - 2850C-H (aliphatic, -OCH₃) stretchMedium
1600 - 1450C=C (aromatic) stretchMedium to Strong
1250 - 1200C-O (asymmetric) stretchStrong
1050 - 1000C-O (symmetric) stretchStrong
1100 - 1000C-F stretchStrong
800 - 600C-Cl stretchStrong

Causality Behind Assignments:

  • The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

  • The C-H stretching vibrations of the methoxy group will be observed in the typical aliphatic C-H stretching region.

  • The aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • The strong C-O stretching bands are characteristic of the anisole moiety.

  • The C-F and C-Cl stretching vibrations will appear in the fingerprint region and are strong indicators of halogenation.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIonComments
160/162[C₇H₆ClFO]⁺Molecular ion (M⁺). The M+2 peak at m/z 162 will have approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
145/147[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
117[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
129[M - OCH₃]⁺Loss of a methoxy radical.
99[C₆H₄F]⁺Loss of chlorine and a methoxy radical.

Causality Behind Fragmentation:

  • The molecular ion is formed by the loss of an electron. The presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M⁺ and M+2 isotopic pattern.[2]

  • A common fragmentation pathway for anisoles is the loss of a methyl radical (-CH₃) from the methoxy group, leading to a stable oxonium ion.[3]

  • This can be followed by the loss of carbon monoxide (CO).

  • Cleavage of the C-O bond can lead to the loss of a methoxy radical (-OCH₃).

  • Further fragmentation can involve the loss of the halogen atoms.

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[4][5]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Visualization of Key Data

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The predictive spectroscopic data presented in this guide provides a solid foundation for the identification and characterization of this compound. By understanding the expected NMR chemical shifts and coupling constants, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in analytical results. This guide serves as a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

References

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the synthesis of 3-chloro-2-fluoroanisole, a valuable halogenated intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of chloro and fluoro substituents on the anisole scaffold offers unique electronic properties that are of significant interest to medicinal chemists. This document delves into the theoretical underpinnings of the synthesis, proposes a detailed experimental protocol for the direct chlorination of 2-fluoroanisole, and provides guidance on the characterization of the final product.

Theoretical Framework: Navigating the Complexities of Electrophilic Aromatic Substitution

The synthesis of this compound from 2-fluoroanisole is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, a chlorination. The primary challenge in this synthesis is achieving the desired regioselectivity. The starting material, 2-fluoroanisole, possesses two directing groups on the aromatic ring: a methoxy group (-OCH₃) and a fluorine atom (-F).

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via a +M (mesomeric or resonance) effect.[3] This donation stabilizes the positive charge in the arenium ion intermediate that is formed during the substitution at the ortho and para positions.

Conversely, the fluorine atom is a deactivating group overall due to its strong -I (inductive) effect, withdrawing electron density from the ring. However, like other halogens, it is also an ortho, para-director because of its +M effect (lone pair donation), which partially counteracts the inductive withdrawal and stabilizes the arenium ion for ortho and para substitution.[3]

In 2-fluoroanisole, these directing effects are in competition. The methoxy group strongly activates the positions ortho and para to it (C2, C4, and C6). The fluorine atom at the C2 position directs incoming electrophiles to its ortho and para positions (C1, C3, and C5). The interplay of these effects makes predicting the major product complex. However, the strong activating nature of the methoxy group is generally the dominant directing influence. Given that the C2 and C6 positions are ortho to the methoxy group and the C4 position is para, these are the most likely sites of chlorination. Steric hindrance from the adjacent fluorine atom may disfavor substitution at the C1 position. Therefore, the formation of a mixture of chlorinated isomers is highly probable.

Proposed Experimental Protocol: Regioselective Chlorination Using N-Chlorosuccinimide

Materials and Equipment
Reagents and MaterialsEquipment
2-Fluoroanisole (Starting Material)Round-bottom flask with a magnetic stir bar
N-Chlorosuccinimide (NCS)Reflux condenser
Acetonitrile (Solvent)Heating mantle with a temperature controller
Dichloromethane (for extraction)Separatory funnel
Saturated aqueous sodium bicarbonateRotary evaporator
Anhydrous magnesium sulfateChromatography column
Silica gel for column chromatographyThin-layer chromatography (TLC) plates and chamber
Hexane and Ethyl Acetate (eluents)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoroanisole (1.0 eq.) in acetonitrile (20 mL).

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 eq.) in one portion at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove the succinimide byproduct, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired this compound from other isomers and impurities.

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed mechanism for the chlorination of 2-fluoroanisole.

Experimental Workflow 2-Fluoroanisole 2-Fluoroanisole Reaction Mixture Reaction Mixture 2-Fluoroanisole->Reaction Mixture Acetonitrile Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Heat N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->Reaction Mixture Work-up Work-up Reflux (4-6h)->Work-up Cool, Evaporate Extraction Extraction Work-up->Extraction DCM, NaHCO3(aq) Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound Reaction Mechanism cluster_0 Electrophilic Aromatic Substitution 2-Fluoroanisole 2-Fluoroanisole Arenium Ion Arenium Ion Intermediate 2-Fluoroanisole->Arenium Ion + Cl+ (from NCS) NCS N-Chlorosuccinimide (NCS) Product This compound + Succinimide Arenium Ion->Product - H+

References

Introduction: Unveiling the Solid-State Architecture of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3-Chloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a methoxy group and two different halogen substituents on the benzene ring, offers multiple reaction sites for constructing more complex molecules. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state—its crystal structure—is paramount for controlling its physical and chemical properties. This knowledge can inform polymorph screening, optimize formulation processes, and provide insights into intermolecular interactions that can be crucial for rational drug design.

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of this compound. While, to date, the crystal structure of this specific compound has not been publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD), this document outlines the complete experimental and computational workflow that a senior application scientist would follow to elucidate its structure.[3][4] We will delve into the causality behind experimental choices, from obtaining high-quality single crystals to the intricacies of data analysis and structure refinement.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the final structure.

Synthesis of this compound

A plausible synthetic route for this compound starts from 2,4-dichloro-3-fluoronitrobenzene.[5] The synthesis involves a series of steps that are optimized to achieve a high yield and purity of the final product. A typical laboratory-scale synthesis would proceed as follows:

  • Methoxylation: Selective substitution of one chlorine atom with a methoxy group is achieved by reacting 2,4-dichloro-3-fluoronitrobenzene with sodium methoxide in methanol.[5]

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas with a Raney nickel catalyst.[5]

  • Diazotization and Sandmeyer Reaction: The resulting aniline derivative undergoes diazotization with sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction to replace the amino group with a hydrogen atom, yielding the final product, this compound.[5]

Following the synthesis, rigorous purification, typically by column chromatography or distillation, is essential to remove any impurities that might hinder crystallization.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces) is often the most challenging step.[6] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would require low-temperature techniques. The choice of solvent is critical and is guided by the solubility of the compound. A solvent in which the compound is sparingly soluble is often a good starting point.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This is less suitable for volatile compounds or those that are liquid at room temperature.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases. This is a promising method for this compound. A controlled-temperature environment, such as a programmable freezer or a cryostat, would be employed.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[7][8][9] It provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[7][8]

Theoretical Principles

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced atoms in a crystal lattice.[6][10] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. The scattered waves interfere with each other, and constructive interference occurs only at specific angles, creating a diffraction pattern of spots. The positions and intensities of these spots are unique to the crystal structure.

Experimental Workflow

The process of collecting diffraction data involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For a low-melting compound like this compound, this entire process would be carried out under a stream of cold nitrogen gas to prevent melting.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[7][8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10] Data is typically collected over a wide range of diffraction angles (2θ).[8]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption and polarization.

Part 3: Structure Solution, Refinement, and Analysis

Once a complete set of diffraction data has been collected and processed, the next step is to determine the arrangement of atoms in the crystal.

Structure Solution and Refinement

This process is computationally intensive and relies on specialized software.

  • Structure Solution: The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot. The phases are essential for calculating the electron density map, which reveals the positions of the atoms. For small molecules like this compound, direct methods are typically used to solve the phase problem.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method. This process adjusts the atomic coordinates and other parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

A wide range of crystallographic software is available for these tasks, including suites like SHELX, Olex2, and CRYSTALS.[11][12][13]

Hypothetical Crystallographic Data for this compound

The table below presents a set of hypothetical but realistic crystallographic data for this compound, illustrating the kind of information obtained from a successful structure determination.

ParameterHypothetical Value
Chemical FormulaC₇H₆ClFO
Formula Weight160.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.123, 6.456, 13.789
α, β, γ (°)90, 105.45, 90
Volume (ų)696.8
Z (molecules/unit cell)4
Density (calculated)1.53 g/cm³
R-factor (R1)0.045
Goodness-of-fit (GoF)1.05
Analysis of the Crystal Structure

With the refined crystal structure in hand, a wealth of information can be extracted:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be determined, providing insights into the conformation of the molecule in the solid state.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. Analysis of the crystal packing can reveal the presence of hydrogen bonds, halogen bonds (C-Cl···O or C-F···H), and π-π stacking interactions. These interactions are crucial for understanding the physical properties of the material and for designing new materials with desired properties.

molecular_packing cluster_0 Hypothetical Packing Motif mol1 Molecule A mol2 Molecule B mol1->mol2 Halogen Bond (Cl···O) mol3 Molecule C mol1->mol3 π-π Stacking mol4 Molecule D mol2->mol4 C-H···F Interaction

Caption: Hypothetical intermolecular interactions in the crystal lattice.

Conclusion: From Synthesis to Structure – A Holistic Approach

Determining the crystal structure of a compound like this compound is a multi-step process that requires expertise in chemical synthesis, crystallization, and X-ray diffraction analysis. The resulting structural information is invaluable for a wide range of applications in materials science and drug development. A thorough understanding of the solid-state structure can guide the development of new synthetic routes, aid in the design of novel pharmaceuticals, and provide fundamental insights into the relationship between molecular structure and macroscopic properties. This guide provides a robust framework for approaching the crystal structure determination of novel chemical entities, emphasizing the importance of a logical and well-reasoned experimental design.

References

3-Chloro-2-fluoroanisole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Chemical Properties and Identification

This compound is a light yellow liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 261762-56-5[2][3]
Molecular Formula C₇H₆ClFO[2][3]
Molecular Weight 160.57 g/mol [2][3]
Appearance Light yellow liquid[1]
Boiling Point 197.5 ± 20.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 73.2 ± 21.8 °C[4]
IUPAC Name 1-chloro-2-fluoro-3-methoxybenzene[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[2] The following protocol is a detailed, step-by-step methodology for its preparation.

Experimental Protocol

Step 1: Methoxylation of 2,4-dichloro-3-fluoronitrobenzene

  • In a 2L four-necked flask, dissolve 210 g of 2,4-dichloro-3-fluoronitrobenzene in 500 mL of methanol with stirring.

  • Heat the solution to 40-50 °C.

  • Slowly add 283.5 g of a 20% sodium methoxide solution in methanol dropwise.

  • After the addition is complete, maintain the temperature and continue the reaction for 2 hours.

  • Monitor the reaction progress by HPLC until the starting material is ≤1%.

  • Cool the reaction mixture to 20-30 °C and adjust the pH to approximately 7 by adding a solution of hydrochloric acid in methanol.

  • Filter the mixture to remove the precipitated salts.

Step 2: Reduction of the Nitro Group

  • The filtrate from the previous step is subjected to hydrogenation using Raney nickel as a catalyst.

  • Purge the reaction vessel with nitrogen three times, followed by hydrogen three times.

  • Increase the temperature to 40-50 °C and maintain the hydrogen pressure at 10-15 bar.

  • Continue the hydrogenation for 4 hours, or until hydrogen is no longer consumed.

  • Cool the reaction mixture to 20-30 °C, vent the hydrogen, and purge with nitrogen.

  • Filter the mixture to recover the Raney nickel catalyst.

  • Concentrate the mother liquor to dryness to obtain a mixture of 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline.

Step 3: Diazotization

  • In a 2L four-neck flask, dissolve 158 g of the aniline mixture from the previous step in 1500 g of 20% sulfuric acid with heating until a clear solution is obtained.

  • Cool the solution to -5 to 5 °C, which will cause a large amount of white solid to precipitate.

  • Slowly add 144.9 g of a 50% sodium nitrite solution dropwise. The solid will dissolve during the addition.

  • After the addition is complete, add a small amount of sulfamic acid to quench any excess sodium nitrite. Confirm the absence of nitrous acid using starch-potassium iodide paper. The resulting solution contains the diazonium salt.

Step 4: Deamination

  • In a separate 3L four-necked flask, prepare a solution of 96.8 g of sodium hypophosphite and 31.7 g of cuprous oxide in 500 g of 50% sulfuric acid.

  • Warm this solution to 30-40 °C.

  • Slowly add the diazonium salt solution from the previous step. Nitrogen gas will be evolved during the addition.

  • After the addition is complete, incubate the reaction for 5 hours.

  • Monitor the reaction by HPLC to ensure the diazonium salt concentration is ≤1%.

Step 5: Purification

  • Purify the reaction mixture by steam distillation at an elevated temperature.

  • Separate the collected fractions and wash the oil layer twice with 100 g portions of 20% sodium hydroxide solution.

  • Allow the layers to separate to obtain this compound with a purity of ≥98% as determined by HPLC.

Synthesis Workflow Diagram

SynthesisWorkflow A 2,4-dichloro-3- fluoronitrobenzene B Methoxylation (NaOMe, MeOH) A->B Step 1 C Nitro Reduction (H2, Raney Ni) B->C Step 2 D Diazotization (NaNO2, H2SO4) C->D Step 3 E Deamination (NaH2PO2, Cu2O) D->E Step 4 F Purification (Steam Distillation) E->F Step 5 G This compound F->G

Caption: Synthesis workflow for this compound.

Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (3H) are expected in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The methoxy protons (3H) should appear as a singlet around δ 3.9 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield, while the carbons attached to fluorine and chlorine will show characteristic shifts and C-F coupling. The methoxy carbon should appear around δ 56 ppm.
IR Spectroscopy Characteristic peaks are expected for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methoxy group (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-O stretching of the anisole (~1250 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region.
Mass Spectrometry The monoisotopic mass is 160.00912 Da.[1] The mass spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery

Halogenated organic molecules, including fluoroanisoles, play a crucial role in modern drug discovery. The introduction of fluorine and chlorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7]

  • Modulation of Physicochemical Properties: The fluorine atom in this compound can influence the molecule's conformation and electronic properties.[6] This can be exploited to fine-tune the properties of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[7]

  • Binding Affinity: The electronegative fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of a drug.

  • Versatile Intermediate: this compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules that are being investigated as potential drug candidates. Its different functional groups allow for selective chemical modifications, enabling the construction of diverse molecular scaffolds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following information is based on available safety data for similar compounds.

Hazard Identification
  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes skin and serious eye irritation. [3]

  • May cause respiratory irritation. [3]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

    • Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

First Aid Measures
  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and other advanced materials. Its synthesis, while requiring multiple steps, is well-documented and achievable with standard laboratory equipment. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information for scientists and researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Potential Applications of 3-Chloro-2-fluoroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-fluoroanisole, a halogenated aromatic compound, is emerging as a valuable building block in the intricate world of pharmaceutical development. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring—provides medicinal chemists with a versatile scaffold for targeted molecular modifications. This guide delves into the core chemical properties of this compound, explores its synthetic utility, and illuminates its potential applications in the rational design and discovery of novel therapeutic agents. We will examine how the strategic incorporation of this moiety can influence a drug candidate's pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the development of safer and more efficacious medicines.

Introduction: The Strategic Role of Halogenated Scaffolds in Drug Design

The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[1] Chlorine can enhance metabolic stability and membrane permeability, while fluorine often improves binding affinity and bioavailability. The presence of both on an anisole framework in this compound presents a unique combination of electronic and steric properties that can be exploited for various therapeutic applications.[2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the distinct characteristics of this compound in their discovery programs.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-56-5[2]
Molecular Formula C7H6ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Light yellow liquid[2]
Boiling Point ~197°C[2]
Density 1.239 g/cm³[2]

The interplay of the chloro, fluoro, and methoxy substituents on the aromatic ring dictates the reactivity of this compound. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution, while also influencing the regioselectivity of such reactions. Conversely, these substituents make the ring susceptible to nucleophilic aromatic substitution, providing a handle for further functionalization. The methoxy group, an activating group, directs electrophilic attack to the ortho and para positions, although this is tempered by the deactivating effect of the halogens. This nuanced reactivity allows for precise and controlled modifications of the scaffold.[2]

Synthetic Pathways and Methodologies

The efficient synthesis of this compound is crucial for its accessibility as a building block. While various synthetic routes exist, a common approach involves a multi-step sequence starting from readily available precursors.

Illustrative Synthetic Protocol

A representative synthesis of this compound can be achieved from 2,4-dichloro-3-fluoronitrobenzene.[4]

Step 1: Methoxylation

  • Dissolve 2,4-dichloro-3-fluoronitrobenzene in methanol.

  • Heat the solution to 40-50°C.

  • Add a 20% solution of sodium methoxide in methanol dropwise.

  • Maintain the temperature and stir for 2 hours, monitoring the reaction by HPLC until the starting material is consumed.

  • Cool the reaction and neutralize with a solution of hydrochloric acid in methanol.

  • Filter to remove the precipitated salts.

Step 2: Reduction of the Nitro Group

  • The filtrate from the previous step, containing a mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene, is subjected to hydrogenation.

  • Use Raney nickel as the catalyst under a hydrogen atmosphere (10-15 bar) at 40-50°C for 4 hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the mother liquor to obtain the corresponding anilines.

Step 3: Diazotization and Deamination

  • The mixture of anilines is dissolved in 20% sulfuric acid and cooled to -5 to 5°C.

  • A 50% solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Excess sodium nitrite is quenched with sulfamic acid.

  • The diazonium salt solution is then added to a mixture of sodium hypophosphite and cuprous oxide in 50% sulfuric acid at 30-40°C.

  • The reaction is maintained for 5 hours.

Step 4: Purification

  • The final product, this compound, is isolated and purified by steam distillation and washing with a sodium hydroxide solution.[4]

Diagram 1: Synthetic Pathway to this compound

G A 2,4-dichloro-3- fluoronitrobenzene B Mixture of methoxy- chlorofluoronitrobenzenes A->B  NaOCH3,  Methanol C Mixture of methoxy- chlorofluoroanilines B->C  H2, Raney Ni D Diazonium Salt Intermediate C->D  NaNO2,  H2SO4 E This compound D->E  H3PO2,  Cu2O G cluster_0 Lead Compound cluster_1 Optimized Analog A Aniline Moiety (Potential Liability) B This compound Moiety (Improved Properties) A->B Bioisosteric Replacement

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermochemical properties of 3-Chloro-2-fluoroanisole, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. In the absence of direct experimental data for this compound, this guide outlines a robust computational methodology for the accurate prediction of its key thermochemical parameters, including the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp). To establish the credibility of our computational approach, we have performed benchmark calculations on a series of structurally related and well-characterized molecules: anisole, the three isomers of chloroanisole, and the three isomers of fluoroanisole. The excellent agreement between our calculated values and established experimental data for these benchmark compounds provides a high degree of confidence in the predicted thermochemical properties of this compound. This guide also delves into the theoretical underpinnings of the computational methods employed and provides a hypothetical experimental framework for the future validation of the predicted data.

Introduction: The Significance of Thermochemical Data in Drug Discovery and Development

This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The thermochemical properties of such molecules are of paramount importance in drug development for several reasons:

  • Reaction Feasibility and Optimization: The enthalpy of formation is crucial for determining the heat of reaction (ΔrH°), which indicates whether a synthetic step is exothermic or endothermic. This information is vital for process safety, scalability, and optimization.

  • Chemical Stability and Degradation Pathways: Bond dissociation energies, which can be derived from thermochemical data, provide insights into the stability of a molecule and its potential degradation pathways. Understanding these factors is critical for assessing the shelf-life and storage conditions of drug candidates.

  • Binding Affinity and Molecular Interactions: The entropy of a molecule influences its conformational flexibility and the thermodynamics of its interaction with biological targets. Accurate entropy values are therefore valuable in computational drug design and in the interpretation of binding assays.

  • Polymorphism and Formulation: Heat capacity data is essential for understanding the temperature-dependent behavior of a compound, including phase transitions and polymorphism, which are critical considerations in drug formulation and manufacturing.

Given the absence of published experimental thermochemical data for this compound, this guide presents a rigorous computational approach to predict these vital properties. Our methodology is grounded in high-accuracy quantum chemical calculations, validated through a comprehensive benchmarking study against known experimental values of closely related compounds.

A Validated Computational Protocol for Predicting Thermochemical Properties

To ensure the highest level of accuracy in our predictions, we have employed the Gaussian-4 (G4) composite method. G4 theory is a high-level ab initio computational protocol designed to yield thermochemical data with "chemical accuracy," which is generally considered to be within ±1 kcal/mol (or ~4 kJ/mol) of experimental values for enthalpies of formation.[1][2] This method involves a series of calculations that systematically approximate the exact solution of the non-relativistic Schrödinger equation for a given molecule, including corrections for basis set deficiencies, electron correlation, and zero-point vibrational energy.

The G4 Computational Workflow

The G4 theoretical model chemistry is a multi-step procedure that can be executed using the Gaussian suite of electronic structure programs.[3] The logical flow of this computational protocol is outlined below.

G4_Workflow cluster_SPE Single-Point Energies A Initial Structure Generation B Geometry Optimization (B3LYP/6-31G(2df,p)) A->B C Vibrational Frequency Calculation (B3LYP/6-31G(2df,p)) B->C E High-Level Single-Point Energy Calculations B->E D Zero-Point Vibrational Energy (ZPVE) & Thermal Corrections C->D K Derivation of Thermochemical Properties (ΔfH°, S°, Cp) D->K F CCSD(T)/6-31G(d) G MP4/6-311+G(3df,2p) H HF Limit Extrapolation I Higher-Level Corrections (HLC) F->I G->I H->I J Final G4 Energy I->J J->K Combustion_Calorimetry A Sample Preparation (weighed pellet) B Bomb Assembly (high-pressure O2, rotating mechanism) A->B C Combustion in Calorimeter B->C D Temperature Measurement (ΔT) C->D E Analysis of Combustion Products (CO2, H2O, HCl, HF) C->E F Calculation of ΔcU° D->F E->F G Correction to Standard State F->G H Calculation of ΔcH° G->H I Application of Hess's Law H->I J Final ΔfH° I->J

References

Solubility Profile of 3-Chloro-2-fluoroanisole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-fluoroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and discusses the expected solubility trends in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the drug development field to facilitate the effective use of this compound in their research and manufacturing processes.

Introduction to this compound

This compound, with the chemical formula C7H6ClFO, is an aromatic organic compound.[3][4] Its structure, featuring a benzene ring substituted with a methoxy group, a chlorine atom, and a fluorine atom, makes it a versatile building block in organic synthesis.[1] The presence of both chlorine and fluorine atoms significantly influences its reactivity and physicochemical properties, including its solubility.[1] A thorough understanding of its solubility is critical for its application in the development of novel therapeutic agents and other advanced materials.[2]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C7H6ClFO[1][3]
Molecular Weight 160.57 g/mol [1][3]
Boiling Point 197.5 ± 20.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
LogP 3.07[3]
Appearance Light yellow liquid[1]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound provides key insights into its expected solubility behavior.

The parent compound, anisole (methoxybenzene), is readily soluble in a variety of organic solvents, including acetone, ether, benzene, and chloroform, while exhibiting low solubility in water.[5][6] The introduction of halogen atoms (chlorine and fluorine) to the anisole structure increases the molecule's polarity and its ability to participate in dipole-dipole interactions. However, the overall nonpolar character of the benzene ring and the methoxy group remains dominant. The predicted octanol-water partition coefficient (LogP) of 3.07 indicates a significant lipophilic (fat-loving) nature, suggesting a higher affinity for nonpolar organic solvents over polar solvents like water.[3]

Therefore, it is anticipated that this compound will exhibit good solubility in a range of nonpolar to moderately polar organic solvents. Solvents that can engage in dipole-dipole interactions may also prove effective.

Experimental Determination of Solubility

Given the lack of publicly available quantitative solubility data for this compound, an experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Materials and Equipment
  • This compound (purity ≥ 97%)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol) of analytical grade

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis.[8][9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Incubate on a shaker at a constant temperature (e.g., 25 °C) B->C D Allow sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Centrifuge the sample to pellet undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the concentration using a calibrated HPLC or GC-MS method G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period.

    • Centrifuge the vials to facilitate the separation of the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method. A pre-established calibration curve is essential for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Expected Solubility Profile and Discussion

Based on the theoretical principles discussed earlier, the following table summarizes the expected solubility of this compound in a selection of common organic solvents. The solubility is categorized qualitatively, with quantitative values to be determined experimentally.

SolventPolarity IndexExpected SolubilityRationale
Hexane 0.1High Nonpolar solvent, favorable for the lipophilic solute.
Toluene 2.4High Aromatic solvent, interacts favorably with the benzene ring of the solute.
Dichloromethane 3.1High Moderately polar, effective at dissolving a wide range of organic compounds.
Ethyl Acetate 4.4Moderate to High Moderately polar with ester functionality, capable of dipole-dipole interactions.
Acetone 5.1Moderate Polar aprotic solvent, good general-purpose solvent.
Isopropanol 3.9Moderate Polar protic solvent, can engage in some hydrogen bonding with the methoxy group.
Ethanol 4.3Moderate to Low Polar protic solvent.
Methanol 5.1Low Highly polar protic solvent, less favorable for the largely nonpolar solute.
Water 10.2Very Low Highly polar, unfavorable for the lipophilic solute.

Safety Precautions

This compound and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.[10] General safety precautions include:

  • Working in a well-ventilated fume hood.[11]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoiding inhalation of vapors and contact with skin and eyes.[11]

  • Disposing of chemical waste according to institutional and local regulations.[11]

Conclusion

References

An In-depth Technical Guide to 3-Chloro-2-fluoroanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoroanisole (CAS No. 261762-56-5), a key halogenated intermediate in the synthesis of complex organic molecules. The guide delves into the historical context of its emergence, driven by the increasing demand for fluorinated building blocks in medicinal chemistry. A detailed, multi-step synthesis is presented with in-depth explanations of the underlying reaction mechanisms, including nucleophilic aromatic substitution and a Sandmeyer-type deamination. The physicochemical properties of the compound are tabulated, and its strategic importance in the development of novel pharmaceuticals and agrochemicals is discussed. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical intermediate.

Introduction: The Rise of Fluorinated Scaffolds in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] This has led to a surge in demand for novel, selectively halogenated building blocks that can be readily incorporated into complex molecular architectures.

This compound, with its distinct substitution pattern on the aromatic ring, is a prime example of such a valuable intermediate. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence in chemical supplier catalogs and its CAS number (261762-56-5) point to its development in the early 21st century. Its history is intrinsically linked to the broader evolution of fluorine chemistry and the need for precisely functionalized aromatic rings for use in pharmaceuticals and agrochemicals. The presence of ortho-fluoro and meta-chloro substituents relative to the methoxy group offers a unique combination of steric and electronic properties, making it a desirable precursor for targeted molecular modifications.

Physicochemical Properties

This compound is a light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 261762-56-5[3][4][5][6]
Molecular Formula C₇H₆ClFO[3][4]
Molecular Weight 160.57 g/mol [3]
Appearance Light yellow liquid[2]
Boiling Point approx. 197 °C[2]
Density 1.239 g/cm³[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The following protocol is based on established industrial synthesis routes and is accompanied by a mechanistic explanation of each key transformation.[7]

Overall Synthesis Workflow

The synthesis commences with 2,4-dichloro-3-fluoronitrobenzene and proceeds through a series of transformations including nucleophilic aromatic substitution, nitro group reduction, diazotization, and deamination.

Synthesis_Workflow A 2,4-Dichloro-3-fluoronitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B Sodium Methoxide C Mixture of Methoxy-nitro Intermediates B->C D Nitro Group Reduction C->D Hydrogenation (Raney Ni) E Mixture of Methoxy-amino Intermediates D->E F Diazotization E->F Sodium Nitrite, H₂SO₄ G Diazonium Salt Mixture F->G H Reductive Deamination (Sandmeyer-type) G->H Sodium Hypophosphite, Cu₂O I This compound H->I SNAr_Mechanism reactant 2,4-Dichloro-3-fluoronitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile + CH₃O⁻ products Mixture of: 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene intermediate->products Loss of Cl⁻ Sandmeyer_Mechanism diazonium Ar-N₂⁺ aryl_radical Ar• + N₂ diazonium->aryl_radical Single Electron Transfer cu1 Cu(I) cu2 Cu(II) product Ar-H aryl_radical->product Hydrogen Abstraction h_donor H₃PO₂

References

Methodological & Application

Application Note: Protocol for the Regioselective Lithiation of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Polysubstituted Arenes

3-Chloro-2-fluoroanisole is a valuable, electronically complex aromatic building block in medicinal and materials chemistry. The ability to selectively introduce additional functionality onto its scaffold is crucial for developing novel compounds with tailored properties. Directed ortho-Metalation (DoM) provides a powerful and precise method for achieving such transformations, bypassing the often mixed regiochemical outcomes of classical electrophilic aromatic substitution.[1]

This application note provides a comprehensive, field-proven protocol for the regioselective lithiation of this compound. We will delve into the mechanistic basis for the reaction's selectivity, offer a detailed step-by-step experimental procedure, and address critical safety considerations for handling the organolithium reagents involved. This guide is intended for researchers in organic synthesis, drug discovery, and process development.

Mechanistic Rationale and Regioselectivity

The lithiation of this compound is a classic example of a Directed ortho-Metalation (DoM) reaction.[2] The outcome is governed by the relative directing strength of the substituents on the aromatic ring. In this substrate, the methoxy (-OCH₃) group is the most powerful Directed Metalation Group (DMG) present.[3][4][5]

The reaction proceeds through the following key steps:

  • Coordination: The Lewis acidic lithium cation of the base (in this protocol, Lithium Diisopropylamide, LDA) coordinates to the Lewis basic oxygen atom of the methoxy group.[1][4] This forms a pre-lithiation complex.

  • Proton Abstraction: This coordination, known as a complex-induced proximity effect (CIPE), positions the amide base to selectively abstract a proton from the nearest, or ortho, position.[4] The methoxy group has two ortho positions: C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, deprotonation occurs exclusively at the C6 position.

  • Aryllithium Formation: The proton abstraction generates a highly reactive aryllithium intermediate, which remains stabilized by the coordinated lithium.

  • Electrophilic Quench: This intermediate can then be intercepted by a wide range of electrophiles (E⁺) to install a new functional group at the C6 position with high regioselectivity.[1]

The fluorine and chlorine atoms, while also possessing some directing ability, are weaker DMGs compared to the methoxy group and thus do not dictate the site of lithiation in this competitive scenario.[3]

Caption: Mechanism of Directed ortho-Metalation on this compound.

Critical Safety Precautions

Organolithium reagents are pyrophoric, reacting violently with air and moisture, and require strict adherence to safety protocols.[6][7] All operations must be performed under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves for incidental contact; consider heavier gloves like Viton for extensive handling).[8][9]

  • Inert Atmosphere: All glassware must be oven or flame-dried and cooled under a stream of inert gas. The reaction should be conducted using Schlenk line techniques or inside an inert atmosphere glovebox.[6][10]

  • Handling Reagents: Use Luer-lock syringes or cannulas for transferring organolithium solutions. Never draw pyrophoric reagents into a syringe that is larger than twice the required volume.[6] Ensure a positive pressure of inert gas is maintained in the reagent bottle during transfer.[9]

  • Emergency Preparedness: Never work alone.[6] Keep a Class D or ABC dry powder fire extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on organolithium fires.[9]

  • Quenching: Both the reaction mixture and any residual reagent in syringes/cannulas must be quenched carefully. For the reaction, a slow addition of a proton source at low temperature is required. For residual reagents, dilute with a high-boiling inert solvent like heptane and add slowly to a solution of 2-propanol in heptane.[10]

Detailed Experimental Protocol

This protocol describes the in-situ generation of Lithium Diisopropylamide (LDA) followed by the lithiation of this compound and subsequent quenching with a generic electrophile.

Reagents and Materials
Reagent/MaterialMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsVolume/Mass
Diisopropylamine (i-Pr₂NH)101.190.7225.51.10.77 mL
n-Butyllithium (n-BuLi)64.06~0.685.251.052.1 mL (2.5 M)
This compound160.581.3145.01.00.80 g (0.61 mL)
Tetrahydrofuran (THF), Anhydrous----~40 mL
Electrophile (E⁺)--6.01.2Varies
Saturated aq. NH₄Cl Solution----~20 mL
Diethyl Ether or Ethyl Acetate----~50 mL
Brine (Saturated aq. NaCl)----~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)----~2 g

Note: n-Butyllithium solutions should be titrated periodically to determine their exact concentration.

Equipment Setup
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Schlenk line or inert gas manifold with bubbler

  • Syringes (1 mL, 5 mL) and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

Step-by-Step Procedure

A. Preparation of LDA Solution (in-situ)

  • Assemble the dry 100 mL three-neck flask with a stir bar, thermometer, and two septa under a positive flow of inert gas.

  • Add anhydrous THF (~20 mL) and diisopropylamine (0.77 mL, 5.5 mmol) via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.

  • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

B. Lithiation of this compound 6. In a separate dry vial, prepare a solution of this compound (0.80 g, 5.0 mmol) in anhydrous THF (~5 mL). 7. Using a syringe, slowly add the substrate solution to the LDA solution at -78 °C over 10 minutes. 8. Stir the reaction mixture at -78 °C for 1 hour. Formation of the aryllithium species will occur during this time.

C. Electrophilic Quench 9. Prepare a solution of the chosen electrophile (6.0 mmol) in anhydrous THF (~5 mL). 10. Slowly add the electrophile solution to the reaction mixture at -78 °C. 11. After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 1 hour.

D. Work-up and Purification 12. Cool the flask to 0 °C in an ice bath. 13. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~20 mL). 14. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 25 mL). 15. Wash the combined organic layers with water (20 mL) and then brine (20 mL). 16. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 17. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Experimental Workflow Diagram

G A Setup & Dry Glassware under Inert Atmosphere B Prepare LDA Solution (i-Pr₂NH + n-BuLi in THF at -78°C) A->B C Add Substrate Solution (this compound in THF) B->C D Stir for 1h at -78°C (Lithiation Occurs) C->D E Add Electrophile (E⁺) in THF at -78°C D->E F Warm to Room Temperature E->F G Quench with aq. NH₄Cl F->G H Aqueous Work-up (Extraction & Washes) G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the lithiation and functionalization protocol.

Troubleshooting

ProblemPotential Cause & Solution
Low or No Yield 1. Inactive n-BuLi: The reagent may have degraded. Titrate the n-BuLi solution before use. 2. Wet Reagents/Solvent/Glassware: Ensure all components are scrupulously dried. Use a fresh bottle of anhydrous solvent. 3. Temperature Too High: Maintain the temperature at or below -78 °C during LDA formation and lithiation to prevent decomposition of the aryllithium.
Multiple Products / Poor Regioselectivity 1. Incorrect Base: Using a more nucleophilic base like n-BuLi directly without a bulky amine could lead to side reactions like halogen-metal exchange or nucleophilic attack. Ensure LDA is properly formed. 2. Impure Starting Material: Verify the purity of the this compound by NMR or GC-MS.
Reaction Fails to Quench / Starting Material Recovered 1. Inactive Electrophile: Ensure the electrophile is pure and reactive. 2. Insufficient Lithiation Time: The 1-hour stir time may need to be optimized. A small aliquot can be quenched with D₂O to check for deuterium incorporation by NMR/MS.
Dark Coloration / Decomposition 1. Reaction Warmed Prematurely: The aryllithium intermediate may be unstable at higher temperatures. Ensure the cold bath is maintained throughout the lithiation and quench steps.[11] 2. Air Leak: Check all septa and joints for a tight seal to prevent oxygen from entering the system.

References

Application Notes & Protocols: 3-Chloro-2-fluoroanisole as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the utility of 3-chloro-2-fluoroanisole as a versatile building block in the synthesis of novel active ingredients. We will explore its chemical rationale, key synthetic transformations, and provide a detailed protocol for its application in constructing complex herbicidal scaffolds.

Introduction: The Strategic Advantage of Halogenated Anisoles in Agrochemical Design

The precise placement of halogen atoms on an aromatic scaffold is a cornerstone of modern agrochemical design. Halogenation, particularly with chlorine and fluorine, profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. This compound (CAS 261762-56-5) is a prime example of a strategically substituted intermediate, offering a unique combination of steric and electronic properties.[1]

The ortho-fluoro, meta-chloro substitution pattern, combined with the electron-donating methoxy group, creates a distinct electronic environment on the phenyl ring. This arrangement is particularly valuable for directing further chemical modifications and for fine-tuning the biological activity of the final agrochemical product. This guide will demonstrate how the specific reactivity of this compound can be harnessed to create sophisticated molecular architectures, with a focus on its application in the synthesis of picolinate herbicides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 261762-56-5[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Light yellow liquid[1]
Boiling Point ~197 °C[1]
Density ~1.239 g/cm³[1]

The presence of both chlorine and fluorine atoms significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for various substitution reactions.[1][2]

Synthetic Utility in Agrochemicals: A Case Study in Picolinate Herbicide Synthesis

This compound is an excellent precursor for the synthesis of substituted phenylboronic acids, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating the biaryl linkage found in many modern agrochemicals, including the arylpicolinate class of herbicides. These herbicides act as synthetic auxins, causing uncontrolled growth in susceptible broadleaf weeds.[3]

The following sections will detail a representative synthetic pathway from this compound to a key intermediate for a picolinate herbicide, based on the established synthesis of Halauxifen-methyl, a commercial herbicide.[4][5]

Overall Synthetic Strategy

The overall strategy involves a two-step process:

  • Directed Ortho-Metalation and Borylation: Conversion of this compound into 3-chloro-2-fluoro-6-methoxyphenylboronic acid.

  • Suzuki-Miyaura Cross-Coupling: Reaction of the boronic acid intermediate with a suitable picolinate coupling partner to form the final herbicidal scaffold.

Synthetic_Pathway cluster_start Starting Materials cluster_end Final Product A This compound B Directed Ortho-Metalation & Borylation A->B 1. n-BuLi 2. B(OMe)₃ C 3-Chloro-2-fluoro-6-methoxyphenylboronic Acid B->C D Suzuki-Miyaura Cross-Coupling C->D F Picolinate Herbicide Scaffold D->F E Methyl 4-amino-3,6-dichloropicolinate (Coupling Partner) E->D

Figure 1: General synthetic workflow from this compound to a picolinate herbicide scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-fluoro-6-methoxyphenylboronic Acid

This protocol describes the conversion of this compound to its corresponding boronic acid via directed ortho-metalation. The methoxy group directs the lithiation to the C6 position.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is ~1-2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Picolinate Herbicide Scaffold

This protocol outlines the coupling of the synthesized boronic acid with a picolinate derivative to form the final product.

Materials:

  • 3-Chloro-2-fluoro-6-methoxyphenylboronic acid (from Protocol 1)

  • Methyl 4-amino-3,6-dichloropicolinate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask, combine 3-chloro-2-fluoro-6-methoxyphenylboronic acid (1.2 eq), methyl 4-amino-3,6-dichloropicolinate (1.0 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired picolinate herbicide.

Causality and Trustworthiness in the Protocols

  • Directed Ortho-Metalation: The choice of n-butyllithium at low temperatures is crucial for the selective deprotonation at the C6 position, directed by the methoxy group. The low temperature prevents side reactions and decomposition of the lithiated intermediate. The subsequent reaction with trimethyl borate provides the boronic ester, which is then hydrolyzed to the boronic acid upon acidic workup. This established methodology ensures high regioselectivity and yield.[6][7]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds between aryl halides and arylboronic acids. The choice of catalyst, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates. The protocol provided is a standard and well-validated starting point for this transformation.[4][8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex agrochemicals. Its unique substitution pattern allows for selective functionalization, making it an ideal starting material for creating novel active ingredients with enhanced biological activity. The provided protocols for the synthesis of a picolinate herbicide scaffold demonstrate a practical application of this important intermediate, highlighting its potential to contribute to the development of next-generation crop protection solutions.

References

Application of 3-Chloro-2-fluoroanisole in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Building Blocks

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Chloro-2-fluoroanisole (CAS: 261762-56-5) has emerged as a pivotal building block, offering a unique and versatile platform for the construction of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on its role as a key precursor. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and illustrate key transformations with clear diagrams. The content herein is structured to empower researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Synthetic Rationale

This compound is a light yellow liquid with a molecular weight of 160.57 g/mol , a boiling point of approximately 197°C, and a density of 1.239 g/cm³.[1] The true value of this molecule lies in the specific arrangement of its substituents on the aromatic ring. The presence of both chlorine and fluorine atoms, ortho and meta to the methoxy group, creates a unique electronic and steric environment. This substitution pattern allows for a variety of selective chemical transformations, making it a highly sought-after intermediate in multi-step syntheses.[2]

The methoxy group can be a handle for demethylation to a phenol or can be transformed into other functional groups. More importantly, the methyl group of the anisole can be functionalized, for instance, via benzylic bromination after conversion to the corresponding toluene derivative, to introduce a reactive handle for subsequent coupling reactions. The chlorine and fluorine atoms modulate the reactivity of the aromatic ring and can be retained in the final API to enhance its pharmacological properties.

Key Application: Synthesis of Elvitegravir, an HIV Integrase Inhibitor

A prime example of the utility of the 3-chloro-2-fluorophenyl motif is in the synthesis of Elvitegravir, a potent inhibitor of the HIV integrase enzyme. While patents often describe the use of 3-chloro-2-fluorobenzyl bromide directly, this compound serves as a logical and accessible starting material for the synthesis of this key fragment. The overall synthetic strategy involves the preparation of the 3-chloro-2-fluorobenzyl moiety and its subsequent coupling with a quinolone core via a Negishi reaction.

Workflow for the Synthesis of Elvitegravir Precursor from this compound

G cluster_0 Part 1: Synthesis of 3-Chloro-2-fluorobenzyl Bromide cluster_1 Part 2: Negishi Coupling for Elvitegravir Core A This compound B 3-Chloro-2-fluorotoluene A->B Grignard Formation & Methylation C 3-Chloro-2-fluorobenzyl Bromide B->C Benzylic Bromination (NBS, Radical Initiator) D 3-Chloro-2-fluorobenzyl Bromide E 3-Chloro-2-fluorobenzylzinc Bromide D->E Transmetallation with Zinc G Protected Elvitegravir Intermediate E->G Pd-catalyzed Negishi Coupling F Quinolone Intermediate (e.g., Formula V in patent) F->G H Elvitegravir (Final API) G->H Deprotection

Caption: Synthetic workflow from this compound to Elvitegravir.

Experimental Protocols

The following protocols are based on established chemical principles and patent literature. They are intended for use by qualified chemists in a controlled laboratory setting.

Protocol 1: Synthesis of 3-Chloro-2-fluorotoluene from this compound

Rationale: This two-step transformation first converts the anisole to a more reactive Grignard reagent, which is then quenched with a methylating agent to form the toluene derivative. This is a crucial step to introduce the benzylic methyl group that will be functionalized later.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) with a crystal of iodine.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction may require gentle heating to initiate.

  • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add methyl iodide (1.5 eq.) to the Grignard solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 3-Chloro-2-fluorotoluene.

Protocol 2: Benzylic Bromination of 3-Chloro-2-fluorotoluene

Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the toluene derivative, creating the reactive benzyl bromide needed for the subsequent coupling reaction. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals under these conditions.

Materials:

  • 3-Chloro-2-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Chloro-2-fluorotoluene (1.0 eq.) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add NBS (1.1 eq.) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-Chloro-2-fluorobenzyl bromide, which can be used in the next step without further purification.

Protocol 3: Negishi Coupling of 3-Chloro-2-fluorobenzyl Bromide with a Quinolone Intermediate

Rationale: This is a key C-C bond-forming reaction that joins the 3-chloro-2-fluorobenzyl moiety to the core of the Elvitegravir molecule. The benzyl bromide is first converted to an organozinc reagent, which then undergoes palladium-catalyzed cross-coupling with a halogenated quinolone intermediate. This protocol is adapted from patent literature (WO2015003670A1).

Materials:

  • 3-Chloro-2-fluorobenzyl bromide

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Quinolone intermediate (e.g., 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, prepare a solution of 3-chloro-2-fluorobenzylzinc bromide by reacting 3-chloro-2-fluorobenzyl bromide with activated zinc dust in anhydrous THF.

  • Coupling Reaction: In a separate flask, suspend the quinolone intermediate (1.0 eq.) in anhydrous THF. Add BSA (e.g., 1.95 g for 1.3 g of the quinolone) and stir at room temperature for 10 minutes.

  • Add the palladium catalyst (e.g., 39 mg of PdCl₂(PPh₃)₂) to the quinolone suspension.

  • Heat the mixture to 60 °C and add the prepared solution of 3-chloro-2-fluorobenzylzinc bromide dropwise over 1 hour.

  • Maintain the reaction at 60 °C for an additional 1.5 hours, monitoring for completion.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is the protected form of Elvitegravir, which can be deprotected according to established procedures to yield the final API.

Broader Applications and Future Outlook

The 3-chloro-2-fluorophenyl motif, accessible from this compound, is not limited to the synthesis of Elvitegravir. The strategic placement of these halogens is a recurring theme in modern medicinal chemistry. For instance, the kinase inhibitor Encorafenib contains a 5-chloro-2-fluoro-3-(methylsulfonamido)phenyl group, highlighting the value of this substitution pattern in another therapeutic area.

The versatility of this compound allows for its incorporation into a variety of synthetic routes. It can participate in nucleophilic aromatic substitution reactions and, after conversion to a boronic acid or ester, can be used in Suzuki cross-coupling reactions. This flexibility ensures its continued relevance as a key building block in the discovery and development of new chemical entities.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the specific arrangement of its substituents, allow for its strategic incorporation into complex APIs. The synthesis of the HIV integrase inhibitor Elvitegravir serves as a compelling case study, demonstrating a practical and scalable application of this intermediate. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to harness the synthetic potential of this compound in their drug discovery and development programs.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for their synthesis, largely supplanting classical methods that often suffer from harsh conditions and limited substrate scope.[1][2]

This guide provides a detailed technical overview and a robust protocol for the amination of 3-chloro-2-fluoroanisole, a challenging yet valuable substrate. The presence of an electron-donating methoxy group and two halogen substituents with different reactivities (Cl vs. F) presents a unique challenge in achieving selective C-N bond formation at the C-Cl position. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation.

The Catalytic Engine: Understanding the Buchwald-Hartwig Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex. While variations exist, the generally accepted mechanism for the amination of an aryl chloride proceeds through several key elementary steps.[1][3] The entire process is a testament to the principles of organometallic chemistry, where the palladium center adeptly cycles through different oxidation states to forge the new C-N bond.

The catalytic cycle involves:

  • Activation of the Pre-catalyst : The cycle typically begins with a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species, or by using a direct Pd(0) source like Pd₂(dba)₃.[4]

  • Oxidative Addition : The active, coordinatively unsaturated L-Pd(0) complex undergoes oxidative addition into the aryl-chlorine bond of this compound. This is often the rate-determining step of the entire cycle, especially for the less reactive C-Cl bond.[5]

  • Ligand Exchange/Amine Coordination : The amine nucleophile coordinates to the Pd(II) center, displacing a ligand or the halide.

  • Deprotonation : A base abstracts a proton from the coordinated amine, forming a palladium-amido intermediate. The choice and strength of the base are critical at this stage.[6]

  • Reductive Elimination : This is the product-forming step. The aryl group and the amido group couple, forming the desired N-aryl-2-fluoro-3-methoxyaniline product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(AmineH)]+Cl- OA_Complex->Amine_Complex Amine (R2NH) Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Base (Deprotonation) Amido_Complex->Pd0 Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination ArCl This compound ArCl->OA_Complex Amine Amine (R2NH) Amine->Amine_Complex Base Base Base->Amine_Complex caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Design: The Causality Behind Key Choices

Success in coupling challenging substrates like this compound is not accidental; it is the result of deliberate and informed choices regarding each reaction component. The relative inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates a highly active catalyst system.[4]

The Palladium Source and Ligand: A Synergistic Partnership

The combination of the palladium precursor and the phosphine ligand is the heart of the catalyst system. While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, the true driver of reactivity for aryl chlorides is the ligand.[4][8]

  • Why Bulky, Electron-Rich Ligands? For aryl chlorides, sterically hindered and electron-donating ligands are essential.[7][9]

    • Steric Bulk : Large ligands (e.g., those with t-butyl or cyclohexyl groups on the phosphorus) promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is crucial for the difficult oxidative addition step.[7]

    • Electron-Donating Ability : Electron-rich phosphines increase the electron density on the palladium center, which facilitates the cleavage of the C-Cl bond during oxidative addition and promotes the final reductive elimination step.[10]

  • Recommended Ligands : For this specific transformation, biarylphosphine ligands are the gold standard. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated exceptional utility in the amination of aryl chlorides.[3][7]

The Base: More Than a Proton Sponge

The base plays a crucial role in deprotonating the amine to form the key palladium-amido intermediate. Strong, non-nucleophilic bases are required.

  • Common Choices : Sodium tert-butoxide (NaOtBu) is the most frequently used base due to its high basicity (pKaH ≈ 19).[4] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), which may be preferred for substrates with base-sensitive functional groups.[3]

  • Causality : The base must be strong enough to deprotonate the coordinated amine but should not compete as a nucleophile or cause degradation of the substrate or ligand.

Solvent and Temperature: Creating the Right Environment
  • Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.[9] It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]

  • Temperature : The amination of aryl chlorides typically requires elevated temperatures, often in the range of 80-110 °C, to overcome the activation barrier for oxidative addition.[4][10]

Data Summary: Typical Reaction Parameters
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) catalyst.[4]
Ligand XPhos or BrettPhosBulky, electron-rich biarylphosphine ligands that promote the key oxidative addition and reductive elimination steps for aryl chlorides.[3][7]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base essential for forming the palladium-amido intermediate.[4]
Solvent Toluene or Dioxane (Anhydrous, Degassed)Aprotic solvents that solubilize reagents and are stable at required temperatures. Degassing is critical to prevent catalyst oxidation.[8][9]
Temperature 100-110 °CProvides the necessary thermal energy to drive the challenging oxidative addition of the C-Cl bond.[10]
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.[11]

Detailed Experimental Protocol

This protocol provides a self-validating system for the amination of this compound with morpholine as a representative secondary amine. Rigorous adherence to anhydrous and anaerobic techniques is critical for success.

Materials and Equipment
  • Reagents :

    • This compound (1.0 equiv)

    • Morpholine (1.2 - 1.5 equiv)[8]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)[8]

    • Anhydrous Toluene

    • Reagents for workup: Deionized water, brine, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄)

    • Reagents for purification: Silica gel, hexanes, ethyl acetate

  • Equipment :

    • Oven-dried Schlenk flask or 2-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas (N₂ or Ar) line with a bubbler

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

Experimental_Workflow start Start: Oven-Dried Glassware setup Assemble Flask & Condenser Under Inert Atmosphere (N2/Ar) start->setup charge Charge Flask with Solids: Pd2(dba)3, XPhos, NaOtBu setup->charge purge Evacuate and Refill with Inert Gas (3x) charge->purge add_liquids Add Anhydrous Toluene, This compound, and Morpholine via Syringe purge->add_liquids react Heat to Reflux (100-110 °C) with Stirring add_liquids->react monitor Monitor Reaction (TLC or GC/MS) react->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Inert Atmosphere Setup : Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Charging the Vessel : In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (e.g., 1.4 mmol), Pd₂(dba)₃ (e.g., 0.01 mmol), and XPhos (e.g., 0.02 mmol) to the flask.

  • Solvent and Reagent Addition : Seal the flask. Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Stir the mixture for 5-10 minutes. Then, add this compound (e.g., 1.0 mmol) followed by morpholine (e.g., 1.2 mmol) via syringe.[8]

  • Reaction : Heat the resulting mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 6-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding deionized water (10 mL).[8]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion and Field Insights

The palladium-catalyzed amination of this compound is a highly enabling yet technically demanding reaction. The protocol described herein, grounded in a deep understanding of the reaction mechanism, provides a reliable pathway to success. For drug development professionals, mastering this transformation opens the door to a wide range of novel chemical entities. We have found that the purity of the base (NaOtBu) and the strict exclusion of oxygen are the most critical parameters for achieving high yields and reproducibility. Researchers are encouraged to screen a small matrix of ligands and bases if the initial conditions prove suboptimal for their specific amine coupling partner.

References

Application Note & Protocol: Regioselective Nitration of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the electrophilic nitration of 3-Chloro-2-fluoroanisole, a key intermediate in pharmaceutical synthesis.[1] The procedure details the use of a standard mixed acid (HNO₃/H₂SO₄) approach, with a strong emphasis on reaction control and safety. We delve into the mechanistic underpinnings of the reaction, discussing the directing effects of the substituents to predict regiochemical outcomes. This guide is intended for researchers in organic synthesis and drug development, offering a robust, self-validating methodology grounded in established chemical principles and rigorous safety practices.

Introduction and Scientific Background

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (—NO₂), which serves as a versatile handle for further functional group transformations. The substrate, this compound, possesses a unique substitution pattern that presents a compelling challenge in controlling regioselectivity. The nitro-derivatives of such halogenated anisoles are valuable precursors in the synthesis of complex molecules, including potential therapeutic agents where nitro, chloro, and fluoro groups can enhance biological activity.[2]

Mechanistic Rationale & Regioselectivity:

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ → HSO₄⁻ + H₂O + NO₂⁺

The aromatic ring of this compound then attacks the nitronium ion. The position of this attack is governed by the electronic effects of the existing substituents:

  • Methoxy (—OCH₃) Group: A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect.

  • Fluorine (—F) and Chlorine (—Cl) Atoms: Both are deactivating via their -I (inductive) effect but are ortho, para-directing due to their +M effect (lone pair donation).

In this specific substrate, the methoxy group is the dominant directing influence. The positions ortho (C6) and para (C4) to the methoxy group are the most electron-rich and thus the most likely sites for nitration. However, the C6 position experiences significant steric hindrance from the adjacent fluorine atom at C2. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position, yielding 3-Chloro-2-fluoro-4-nitroanisole as the major product. Minor amounts of the C6 isomer may also be formed. Studies on similar substituted anisoles confirm that high regioselectivity is often maintained in electrophilic nitration.[3][4]

CRITICAL SAFETY PRECAUTIONS

Nitration reactions are highly energetic and present significant safety hazards. Strict adherence to the following safety protocols is mandatory.[5][6]

  • Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, rapid gas evolution (toxic NOx fumes), and potential explosion.[6]

  • Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[5][7]

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[9] Quench all reaction residues carefully before disposal according to institutional guidelines.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Cool Substrate Solution (this compound in H₂SO₄) to 0-5 °C C Slow, Dropwise Addition of Nitrating Mixture to Substrate (Maintain T < 10 °C) A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C B->C D Stir at 0-5 °C for 30 min C->D E Warm to Room Temperature (Stir for 1-2 hours) D->E F Quench Reaction (Pour onto Crushed Ice) E->F G Vacuum Filtration to Collect Crude Solid F->G H Wash Solid with Cold H₂O and dilute NaHCO₃ G->H I Recrystallization (e.g., from Ethanol/Water) H->I J Dry Purified Product I->J K Characterization (TLC, MP, NMR, MS) J->K

Caption: Workflow for the nitration of this compound.

Materials and Equipment

Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (or other suitable recrystallization solvent)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC eluent (e.g., Hexane:Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Analytical balance

Detailed Experimental Protocol

5.1 Preparation of the Substrate Solution

  • In a chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Charge the flask with concentrated H₂SO₄ (30 mL).

  • Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add this compound (5.00 g) to the cold, stirring sulfuric acid. The addition may be slightly exothermic; ensure the temperature does not exceed 10 °C. Stir until a homogeneous solution is obtained.

5.2 Nitration Reaction

  • In a separate beaker or flask, carefully prepare the nitrating mixture by adding concentrated H₂SO₄ (10 mL) to concentrated HNO₃ (70%, 3.5 mL). Causality Note: Adding sulfuric acid to nitric acid facilitates the formation of the nitronium ion. This pre-mixing step, followed by cooling, is crucial for controlling the reaction initiation.

  • Cool this nitrating mixture in the ice bath to 0-5 °C.

  • Fill a dropping funnel with the cold nitrating mixture and place it on the central neck of the reaction flask.

  • Add the nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes. Crucial Control Point: The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-10 °C. A faster addition rate can lead to dangerous exotherms and increased formation of byproducts.[10]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC if desired.

5.3 Workup and Isolation

  • Prepare a large beaker (1 L) containing approximately 200 g of crushed ice.

  • While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. Causality Note: This quenching step stops the reaction and precipitates the organic product, which is insoluble in the now-dilute aqueous acid.

  • A solid precipitate should form. Allow the ice to melt completely, then stir the resulting slurry for 15 minutes.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

  • Perform a final wash with a cold, dilute aqueous solution of sodium bicarbonate (5%, 30 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (50 mL).

  • Press the solid as dry as possible on the filter funnel by maintaining the vacuum.

5.4 Purification

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Perform a recrystallization using a suitable solvent system, such as ethanol or an ethanol/water mixture.[10] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight.

  • Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
This compound160.575.00 g31.141.00
Conc. H₂SO₄ (98%)98.08~40 mL-Solvent/Cat.
Conc. HNO₃ (70%)63.013.5 mL~39.0~1.25
Expected Product 205.57 ---

Note: Moles of acids are approximate due to concentration variations. A slight excess of nitric acid is used to ensure complete conversion of the limiting reagent.

References

Application Note: 3-Chloro-2-fluoroanisole as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] 3-Chloro-2-fluoroanisole (CAS 261762-56-5) has emerged as a critical building block in this context. Its unique substitution pattern, featuring a methoxy group and two distinct halogen atoms on an aromatic ring, provides a versatile platform for the construction of a diverse array of heterocyclic compounds.[4][5] The electronic effects and differential reactivity of the chlorine and fluorine substituents allow for selective and regiocontrolled transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[4][5]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in heterocyclic synthesis. We will explore key synthetic methodologies, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and cyclization strategies. Detailed, field-proven protocols and mechanistic insights are provided to empower chemists to leverage the full potential of this versatile reagent.

The Strategic Advantage of this compound in Synthesis

The chemical behavior of this compound is dictated by the interplay of its substituents. The methoxy group is an ortho-, para-director and an activating group for electrophilic aromatic substitution, while the electron-withdrawing nature of the fluorine and chlorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[6][7] Crucially, the fluorine atom, being the most electronegative, strongly polarizes the C-F bond, making the carbon atom attached to it highly susceptible to nucleophilic attack.[6] This often renders the fluorine atom a better leaving group than chlorine in SNAr reactions, a counterintuitive but well-documented phenomenon in highly electron-deficient systems.[6]

Key Synthetic Applications & Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of heterocyclic synthesis, and this compound is an excellent substrate for these transformations. The electron-withdrawing character of the halogens facilitates the attack of nucleophiles on the aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex.[8]

Causality of Experimental Choices: In many instances, the fluorine atom at the 2-position is preferentially displaced over the chlorine at the 3-position. This is attributed to the superior ability of fluorine to stabilize the intermediate carbanion through its strong inductive effect. The choice of solvent and base is critical; polar aprotic solvents like DMSO or DMF are typically employed to enhance the nucleophilicity of the attacking species.

Workflow for a Typical SNAr Reaction:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and nucleophile in aprotic solvent base Add base (e.g., K2CO3, NaH) under inert atmosphere reagents->base Sequential Addition heating Heat reaction mixture (e.g., 80-120 °C) base->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Quench with water/acid monitoring->quench extraction Extract with organic solvent quench->extraction purification Purify by column chromatography extraction->purification

Caption: General workflow for SNAr reactions using this compound.

Protocol 1: Synthesis of a Substituted Benzofuran Precursor

This protocol details the reaction of this compound with a phenol to generate a diaryl ether, a common precursor for benzofuran synthesis.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add anhydrous K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9] These reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of complex heterocyclic systems.

Expertise & Experience: The choice of catalyst, ligand, and base is paramount for a successful cross-coupling reaction. For Suzuki couplings, a palladium catalyst with a phosphine ligand like SPhos or XPhos is often effective for coupling with arylboronic acids. The inertness of the C-F bond under these conditions allows for selective functionalization at the C-Cl position.[10][11]

Diagram of a Suzuki Cross-Coupling Reaction:

Suzuki_Coupling anisole This compound Cl F catalyst Pd Catalyst + Ligand + Base anisole->catalyst boronic Arylboronic Acid R-B(OH)2 boronic->catalyst product Coupled Product R F catalyst->product

Caption: Schematic of a Suzuki cross-coupling reaction with this compound.

Protocol 2: Suzuki Coupling for the Synthesis of a Biaryl Precursor

Materials:

  • Product from SNAr (or this compound itself)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • Toluene/Water (10:1 mixture)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a Schlenk flask, combine the chloro-substituted anisole derivative (1.0 equivalent), phenylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3.0 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

Cyclization Reactions

This compound and its derivatives can undergo various cyclization reactions to form heterocyclic cores. These reactions can be intramolecular, following an initial substitution or coupling step, or intermolecular.

Authoritative Grounding: Intramolecular cyclizations, such as the Prins cyclization or radical cyclization, are powerful methods for constructing ring systems with high stereocontrol.[12] The substituents on the anisole ring can influence the regioselectivity and stereoselectivity of these cyclization events.

Protocol 3: Intramolecular Cyclization to a Dibenzofuran Derivative

This protocol outlines a potential cyclization of a biaryl ether, which could be synthesized via the methods described above, to form a dibenzofuran scaffold.

Materials:

  • Biaryl ether precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Combine the biaryl ether (1.0 equivalent), Pd(OAc)₂ (0.1 equivalents), K₂CO₃ (2.0 equivalents), and pivalic acid (0.3 equivalents) in a sealed tube.

  • Add anhydrous DMAc.

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary

Reaction TypeKey ReagentsTypical ConditionsProduct Class
SNAr Nucleophile (e.g., phenol, amine), Base (K₂CO₃, NaH)DMF or DMSO, 80-120 °CDiaryl ethers, Aryl amines
Suzuki Coupling Arylboronic acid, Pd catalyst, Ligand, BaseToluene/Water, 80-110 °CBiaryl compounds
Intramolecular Cyclization Pd catalyst, Base, AdditiveDMAc or other high-boiling solvent, 120-160 °CFused heterocycles (e.g., Dibenzofurans)

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The distinct reactivity of its chloro and fluoro substituents allows for a programmed, stepwise functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The resulting intermediates can be further elaborated through various cyclization strategies to access complex, polycyclic systems of interest in pharmaceutical and materials science research. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Application Note: Derivatization Strategies for the Enhanced-Sensitivity Analysis of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction and Rationale

3-Chloro-2-fluoroanisole is a halogenated aromatic compound of interest in various fields, including environmental monitoring, drug development, and materials science. Its direct analysis can be challenging due to moderate volatility and polarity, which may lead to poor chromatographic peak shape and low sensitivity, particularly at trace levels. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] By chemically modifying the analyte, we can enhance its volatility, improve thermal stability, and introduce moieties that increase the response of specific detectors.[1][2][3]

This application note provides a detailed guide for the derivatization of this compound, targeting two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The core strategy involves a two-step process:

  • Demethylation (Hydrolysis): The anisole's methoxy group (-OCH₃) is cleaved to yield the corresponding phenol (3-chloro-2-fluorophenol). This step is crucial as the resulting hydroxyl group (-OH) is a highly reactive site for subsequent derivatization.

  • Derivatization: The newly formed phenolic hydroxyl group is then targeted with specific reagents to create derivatives with superior analytical properties.

This guide is intended for researchers, scientists, and drug development professionals who require robust and sensitive methods for the quantification of this compound.

The Foundational Step: O-Demethylation of the Anisole

The ether linkage in this compound is relatively stable. To enable efficient derivatization, it must first be converted to a more reactive functional group. The most effective approach is the O-demethylation to form 3-chloro-2-fluorophenol. This exposes a phenolic hydroxyl group, which is an excellent target for a wide range of derivatization reactions.[1][4]

Mechanistic Insight

The cleavage of the aryl-ether bond can be achieved under acidic or basic conditions. A common and effective laboratory method involves heating with a strong acid like hydrobromic acid (HBr).[5] Alternatively, high-temperature hydrolysis in water, potentially catalyzed by a Lewis acid, can also yield the desired phenol.[6][7] For the purposes of this protocol, we will focus on a robust acidic hydrolysis method.

Protocol: O-Demethylation of this compound

Objective: To convert this compound to 3-chloro-2-fluorophenol.

Materials:

  • This compound standard

  • Hydrobromic acid (HBr), 48%

  • Acetic acid, glacial

  • Dichloromethane (DCM), HPLC grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known quantity of this compound in glacial acetic acid.

  • Add an excess of 48% hydrobromic acid.

  • Attach the reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 3-chloro-2-fluorophenol.

Validation: The success of the demethylation can be confirmed by GC-MS analysis, where a shift in retention time and a change in the mass spectrum (loss of a methyl group and gain of a hydrogen) will be observed.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS, the primary goal of derivatization is to increase volatility and thermal stability while creating a derivative with a characteristic mass spectrum for confident identification and quantification.[1][8] Silylation is the most prevalent and effective method for derivatizing phenols.[4][9]

Silylation: The Gold Standard for Phenol Derivatization

Silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][4] This transformation dramatically reduces the polarity of the molecule, leading to improved peak shape, reduced tailing, and enhanced volatility.[1][2] A common and highly effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[10]

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Derivatization for GC-MS cluster_2 Analysis This compound This compound 3-Chloro-2-fluorophenol 3-Chloro-2-fluorophenol This compound->3-Chloro-2-fluorophenol  HBr, Acetic Acid, Heat TMS_Derivative 3-Chloro-2-fluoro-1-(trimethylsilyloxy)benzene 3-Chloro-2-fluorophenol->TMS_Derivative  BSTFA + TMCS GC_MS GC-MS Analysis TMS_Derivative->GC_MS

Caption: Workflow for GC-MS analysis via silylation.

Protocol: Silylation of 3-Chloro-2-fluorophenol

Objective: To derivatize 3-chloro-2-fluorophenol with BSTFA for GC-MS analysis.

Materials:

  • Dried 3-chloro-2-fluorophenol extract (from Section 2.2)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetone or other suitable aprotic solvent (e.g., pyridine, acetonitrile)[10]

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Reconstitute the dried 3-chloro-2-fluorophenol extract in a small, precise volume of anhydrous acetone in a GC vial.

  • Add a 2 to 5-fold molar excess of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization. Research has shown that for many phenols, the reaction can be completed quantitatively in a much shorter time at room temperature when acetone is used as the solvent.[10]

  • Cool the vial to room temperature before injection into the GC-MS system.

Self-Validation System:

  • Reagent Blank: Prepare a blank sample containing only the solvent and derivatizing reagent to identify any potential interferences.

  • Derivatized Standard: Prepare a known concentration of a certified 3-chloro-2-fluorophenol standard and derivatize it alongside the samples to confirm reaction efficiency and establish a calibration curve.

  • Matrix Spike: Spike a blank sample matrix with a known amount of 3-chloro-2-fluorophenol and carry it through the entire process to assess recovery and matrix effects.

ParameterUnderivatized AnalyteSilylated DerivativeRationale
Volatility ModerateHighReplacement of polar -OH with non-polar TMS group reduces intermolecular forces.[1]
Thermal Stability GoodExcellentTMS group protects the hydroxyl functionality from thermal degradation in the GC inlet.[8]
Peak Shape Potential for TailingSymmetricalReduced interaction with active sites in the GC column.[1]
MS Fragmentation CharacteristicCharacteristic, with prominent Si(CH₃)₃ ionsProvides additional confirmation of identity.

Table 1. Comparison of Analytical Properties Before and After Silylation.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is typically employed to introduce a chromophore or fluorophore into the analyte molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors.[11][12] This is particularly useful when the parent molecule has a low molar absorptivity at convenient wavelengths.

Acylation: Enhancing UV Detectability

Acylation of the phenolic hydroxyl group with a reagent containing a strong chromophore is an effective strategy. 4-Nitrobenzoyl chloride (4-NB-Cl) is an excellent choice as it reacts with phenols to form esters that have strong UV absorbance.[12][13]

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Derivatization for HPLC cluster_2 Analysis This compound This compound 3-Chloro-2-fluorophenol 3-Chloro-2-fluorophenol This compound->3-Chloro-2-fluorophenol  HBr, Acetic Acid, Heat NBE_Derivative 3-Chloro-2-fluorophenyl 4-nitrobenzoate 3-Chloro-2-fluorophenol->NBE_Derivative  4-Nitrobenzoyl Chloride, Base HPLC_UV HPLC-UV Analysis NBE_Derivative->HPLC_UV

Caption: Workflow for HPLC-UV analysis via acylation.

Protocol: Acylation of 3-Chloro-2-fluorophenol

Objective: To derivatize 3-chloro-2-fluorophenol with 4-Nitrobenzoyl chloride for enhanced HPLC-UV detection.

Materials:

  • Dried 3-chloro-2-fluorophenol extract (from Section 2.2)

  • 4-Nitrobenzoyl chloride (4-NB-Cl)

  • Acetonitrile, HPLC grade

  • Borate buffer (0.1 M, pH 8.5)

  • HPLC vials

  • Heating block or water bath

Procedure:

  • Reconstitute the dried 3-chloro-2-fluorophenol extract in a known volume of acetonitrile in an HPLC vial.

  • In a separate vial, prepare a derivatization solution of 4-NB-Cl in acetonitrile (e.g., 2 mg/mL).[12][13]

  • To your sample vial, add an equal volume of borate buffer (pH 8.5).

  • Add an excess of the 4-NB-Cl solution to the sample vial.

  • Vortex the mixture and heat at 50°C for 1-5 minutes. The reaction is typically rapid.[12][13]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the HPLC system.

Self-Validation System:

  • Calibration Standards: Prepare a series of calibration standards by derivatizing known concentrations of 3-chloro-2-fluorophenol. This will allow for accurate quantification.

  • Method Blank: A blank carried through the entire process will ensure that no interfering peaks are present at the retention time of the derivatized analyte.

  • Wavelength Optimization: Scan the UV-Vis spectrum of the derivatized product to determine the wavelength of maximum absorbance for optimal sensitivity. The nitrobenzoyl moiety typically provides strong absorbance around 260-280 nm.[12]

ParameterUnderivatized Analyte4-Nitrobenzoyl DerivativeRationale
UV Absorbance LowHighIntroduction of the highly conjugated nitrobenzoyl chromophore.[12]
Retention Potentially short on RP columnsIncreasedIncreased hydrophobicity leads to stronger retention on C18 columns.
Sensitivity LowHighSignificantly lower limit of detection (LOD) and limit of quantification (LOQ).[13]
Selectivity LowHighDerivatization of the phenolic group provides chemical selectivity.

Table 2. Comparison of Analytical Properties Before and After Acylation for HPLC.

Method Validation and Quality Control

A complete analytical method validation should be performed according to established guidelines to ensure the reliability of the data.[14][15][16] Key parameters to assess include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The derivatization of this compound, following an initial demethylation step, is a highly effective strategy for enhancing its analytical determination by both GC-MS and HPLC. Silylation with BSTFA provides a volatile and thermally stable derivative ideal for GC-MS analysis, while acylation with 4-nitrobenzoyl chloride introduces a strong chromophore for sensitive HPLC-UV detection. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. By following the detailed protocols and incorporating the principles of self-validation, researchers can develop robust, reliable, and sensitive methods for the analysis of this important halogenated compound.

References

Scale-up synthesis of 3-Chloro-2-fluoroanisole for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Synthesis of 3-Chloro-2-fluoroanisole

Abstract

This compound (CAS No. 261762-56-5) is a pivotal intermediate in the synthesis of numerous high-value products within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring chlorine, fluorine, and methoxy groups, provides a versatile scaffold for constructing complex molecular architectures.[1] This application note provides a comprehensive, in-depth guide for the multi-kilogram scale-up synthesis of this compound. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The selected synthetic route proceeds from 2,4-dichloro-3-fluoronitrobenzene through a four-step sequence: nucleophilic aromatic substitution (SNAr), nitro group reduction, diazotization, and reductive deamination. This document details the mechanistic rationale, step-by-step protocols, process control parameters, and critical safety considerations necessary for successful industrial implementation.

Introduction: Strategic Importance and Synthetic Overview

The presence of fluorine in bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly sought after.[3] This guide moves beyond theoretical chemistry to provide a practical, field-proven framework for its industrial production.

The chosen synthetic pathway was selected for its robustness, use of readily available starting materials, and amenability to large-scale chemical processing equipment. The overall strategy involves the initial formation of a mixture of methoxylated isomers, followed by a sequence of reactions that selectively removes a functional group to yield the desired final product. This approach, while involving multiple steps, has been demonstrated to be effective for producing high-purity material.[4]

G cluster_0 Overall Synthetic Workflow SM 2,4-dichloro-3-fluoronitrobenzene INT1 Mixture of Methoxy-nitro isomers SM->INT1 Step 1: SNAr (Methoxylation) INT2 Mixture of Methoxy-aniline isomers INT1->INT2 Step 2: Hydrogenation (Nitro Reduction) INT3 Mixture of Diazonium salt isomers INT2->INT3 Step 3: Diazotization FP This compound (Final Product) INT3->FP Step 4: Reductive Deamination & Purification

Diagram 1: High-level workflow for the synthesis of this compound.

Mechanistic Rationale and Strategy

A deep understanding of the underlying reaction mechanisms is critical for process optimization and troubleshooting on an industrial scale.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 2,4-dichloro-3-fluoronitrobenzene with sodium methoxide.[4] The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[5][6] The methoxide ion preferentially displaces one of the chlorine atoms. Due to the electronic and steric environment, this reaction yields a mixture of two primary isomers: 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene.[4] The rate-determining step is the initial addition of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex.[5][7]

  • Step 2: Catalytic Hydrogenation: The nitro groups of the isomeric mixture are reduced to primary amines using catalytic hydrogenation. Raney nickel is an effective and widely used catalyst for this transformation due to its high activity at moderate temperatures and pressures.[4] This step is highly exothermic and requires careful thermal management to prevent runaway reactions.

  • Step 3: Diazotization: The resulting mixture of anilines is converted to diazonium salts. This classic transformation is achieved by treating the amines with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid at low temperatures (typically -5 to 5 °C).[4][8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.[8]

  • Step 4: Reductive Deamination: The diazonium group is an excellent leaving group (N₂ gas). In this key step, the diazonium group at the 4-position of the primary isomer is replaced with a hydrogen atom. This is accomplished using a reducing agent, sodium hypophosphite, in the presence of a copper catalyst (cuprous oxide).[4] This reaction is a variation of the Sandmeyer reaction, which typically uses copper(I) salts to displace the diazonium group with various nucleophiles.[9][10][11] The reaction proceeds via a radical mechanism initiated by a one-electron transfer from the copper(I) species.[9] Following this transformation and subsequent purification, the desired this compound is isolated.

Raw Materials and Process Parameters

The quality of raw materials is paramount for achieving high yield and purity in the final product. All reagents should be procured from reputable industrial suppliers and be accompanied by a Certificate of Analysis (CoA).

Table 1: Raw Material Specifications

Reagent CAS No. Formula Recommended Purity Key Supplier Notes
2,4-dichloro-3-fluoronitrobenzene 393-76-0 C₆H₂Cl₂FNO₂ ≥98% Starting Material
Methanol 67-56-1 CH₃OH Anhydrous, ≥99.8% Reagent and Solvent
Sodium Methoxide 124-41-4 CH₃ONa ≥95% or as solution Nucleophile
Hydrochloric Acid 7647-01-0 HCl 37% (w/w) pH Adjustment
Raney Nickel 7440-02-0 Ni Slurry in water Hydrogenation Catalyst
Hydrogen Gas 1333-74-0 H₂ High Purity, ≥99.99% Reducing Agent
Sulfuric Acid 7664-93-9 H₂SO₄ 98% (w/w) Diazotization Reagent
Sodium Nitrite 7632-00-0 NaNO₂ ≥99% Diazotization Reagent
Sulfamic Acid 5329-14-6 H₃NSO₃ ≥99% Nitrite Quencher
Sodium Hypophosphite 7681-53-0 NaPH₂O₂ ≥98% Reducing Agent
Cuprous Oxide 1317-39-1 Cu₂O ≥97% Deamination Catalyst

| Sodium Hydroxide | 1310-73-2 | NaOH | ≥97% | Work-up Reagent |

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 10 kg scale of the final product. All operations must be conducted in appropriately rated industrial chemical reactors and facilities by trained personnel.

Step 1: Methoxylation of 2,4-dichloro-3-fluoronitrobenzene
  • Reactor Preparation: Charge a 100 L glass-lined reactor with methanol (25 L). Begin agitation.

  • Reagent Loading: Add 2,4-dichloro-3-fluoronitrobenzene (10.0 kg, 47.6 mol). Stir until fully dissolved.

  • Temperature Adjustment: Heat the solution to 45 °C using the reactor jacket.

  • Nucleophile Addition: Prepare a 20% solution of sodium methoxide in methanol. Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 40-50 °C. The reaction is exothermic; use jacket cooling as needed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 50 °C for 2 hours.[4] Monitor the reaction progress by HPLC, checking for the consumption of the starting material (target: ≤1%).

  • Quench and Filtration: Cool the reaction mixture to 25 °C. Carefully adjust the pH to ~7 by adding a solution of hydrochloric acid in methanol. The resulting salt (NaCl) will precipitate. Filter the mixture to remove the salt. The filtrate, containing the isomeric product mixture, is carried forward to the next step.

Step 2: Catalytic Hydrogenation
  • Reactor Setup: Transfer the filtrate from Step 1 to a 150 L hydrogenation reactor (e.g., a Hastelloy autoclave).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel (50% slurry in water, ~500 g) to the reactor. Caution: Raney Nickel is pyrophoric when dry and must be handled with extreme care.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 10-15 bar. Heat the mixture to 45 °C.[4]

  • Reaction Completion: Maintain the reaction at 45 °C and 10-15 bar until hydrogen uptake ceases (typically 4-6 hours).

  • Post-Reaction Handling: Cool the reactor to 25 °C. Carefully vent the excess hydrogen and purge three times with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. The filtrate contains the mixture of aniline isomers.

Step 3: Diazotization of Arylamine Isomers
  • Reactor Preparation: Charge a 200 L reactor with the aniline isomer mixture from Step 2 and 20% aqueous sulfuric acid (75 L). Stir to create a suspension.

  • Cooling: Cool the mixture to 0 °C using a chiller. A large amount of white solid (amine sulfate salt) will precipitate.[4]

  • Diazotization: Prepare a 50% aqueous solution of sodium nitrite (approx. 7.0 kg, ~101 mol). Add this solution slowly below the surface of the reaction mixture over 3-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Completion Check: After the addition, the solids should dissolve. Stir for an additional 30 minutes. Check for excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.

  • Quenching: Add a small amount of sulfamic acid to quench any remaining excess nitrous acid until the starch-iodide test is negative (paper remains white). The resulting diazonium salt solution is highly reactive and should be used immediately.

G cluster_1 Key Diazotization & Deamination Steps Aniline Ar-NH₂ (Aniline Isomer) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂, H₂SO₄ 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical NaPH₂O₂, Cu₂O (e⁻ transfer) - N₂ Product Ar-H (Final Product) ArylRadical->Product H atom abstraction

Diagram 2: Simplified mechanism of diazotization and reductive deamination.

Step 4: Reductive Deamination and Purification
  • Reductant Slurry: In a separate 300 L reactor, prepare a slurry of sodium hypophosphite (4.7 kg, 53.4 mol) and cuprous oxide (1.5 kg, 10.5 mol) in 50% aqueous sulfuric acid (25 L).[4]

  • Addition of Diazonium Salt: Heat the slurry to 35 °C. Slowly add the cold diazonium salt solution from Step 3 to this slurry over 4-5 hours. Vigorous nitrogen gas evolution will occur. Maintain the temperature between 30-40 °C with cooling.

  • Reaction Completion: After the addition is complete, maintain the reaction at 40 °C for 5 hours, or until HPLC analysis shows the consumption of the diazonium salt intermediate (target: ≤1%).[4]

  • Work-up: Transfer the reaction mixture to a distillation apparatus for steam distillation. The crude this compound will co-distill with water.

  • Phase Separation: Collect the distillate and separate the organic layer.

  • Caustic Wash: Wash the organic layer twice with a 20% sodium hydroxide solution to remove any phenolic impurities.[4]

  • Final Purification: Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation to yield the final product.

  • Product Specification: The final product, this compound, should be a light yellow liquid with a purity of ≥98% as determined by HPLC.[1][4]

Safety, Health, and Environmental (SHE) Considerations

Industrial chemical synthesis requires stringent adherence to safety protocols. A thorough Process Hazard Analysis (PHA) must be conducted before attempting this synthesis at scale.

Table 2: Hazard and Safety Information for Key Reagents

Chemical Key Hazards Recommended PPE Handling Precautions
Sodium Methoxide Flammable solid, Corrosive, Reacts violently with water. Flame-retardant lab coat, chemical splash goggles, face shield, appropriate gloves. Handle under an inert (nitrogen) atmosphere. Avoid contact with water and acids.
Raney Nickel Pyrophoric when dry, Flammable, Carcinogen. Flame-retardant lab coat, goggles, gloves. Always handle as a water slurry. Avoid exposure to air when dry.
Hydrogen Gas Extremely flammable, High pressure hazard. Standard PPE. Use in a well-ventilated area with intrinsically safe equipment. Monitor for leaks.
Diazonium Salts Thermally unstable, Potentially explosive when dry. Blast shield, chemical splash goggles, face shield, cryogenic gloves. Always keep in solution at low temperatures. Never isolate as a solid.

| Sulfuric Acid | Severely corrosive, Strong oxidizing agent, Highly exothermic dilution. | Acid-resistant apron, face shield, chemical splash goggles, heavy-duty gloves. | Always add acid to water, never the other way around. |

  • Waste Disposal: All waste streams, including aqueous layers, filter cakes, and solvent washes, must be characterized and disposed of as hazardous waste according to local, state, and federal regulations.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Personnel must be trained in emergency procedures, including response to chemical spills and exposures.

Conclusion

This application note outlines a robust and scalable process for the industrial synthesis of this compound. By following the detailed protocols and adhering to the stringent safety guidelines, manufacturers can reliably produce this critical chemical intermediate with high purity and yield. The provided mechanistic insights and process controls serve as a foundation for further optimization and safe scale-up, enabling the continued development of advanced pharmaceuticals and agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoroanisole (CAS 261762-56-5). This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize the yield and purity of this important chemical intermediate. This compound is a versatile building block in the pharmaceutical and agrochemical industries, and its efficient synthesis is critical for many research and development pipelines.[1][2]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

A1: There are two primary, well-documented routes, each with distinct advantages and challenges:

  • Multi-Step Synthesis from 2,4-Dichloro-3-fluoronitrobenzene: This is a robust and scalable method that proceeds through several stages:

    • Nucleophilic Aromatic Substitution (S_NAr): Selective methoxylation of 2,4-dichloro-3-fluoronitrobenzene using sodium methoxide.

    • Nitro Group Reduction: Conversion of the nitro intermediate to an aniline derivative via catalytic hydrogenation (e.g., with Raney Nickel).

    • Diazotization: Formation of a diazonium salt from the aniline derivative using sodium nitrite in an acidic medium.

    • Reductive Deamination (Sandmeyer-type reaction): Removal of the diazonium group to yield the final product.[3]

  • One-Pot Synthesis from 2,6-Difluoroaniline: This is a more convergent approach that involves the diazotization of 2,6-difluoroaniline, followed by an in-situ nucleophilic substitution of one fluorine atom by a methoxy group from the methanol solvent, and subsequent reductive removal of the diazonium group.[4] While potentially faster, this route may require more careful optimization to control regioselectivity and minimize byproducts.

Q2: Which analytical techniques are essential for monitoring this synthesis?

A2: For effective in-process control and final product analysis, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. It is crucial for determining reaction completion, especially in the methoxylation and reduction steps.[3]

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of the final, relatively volatile product and for identifying low-molecular-weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Indispensable for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for tracking reactions involving fluorinated compounds.[4]

Q3: What are the most critical safety considerations?

A3: The synthesis involves several hazardous steps and materials:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They must be prepared at low temperatures (typically -5 to 5 °C) and used immediately in solution.[5][6]

  • Catalytic Hydrogenation: Reactions involving hydrogen gas, especially under pressure, carry a significant risk of fire or explosion. Use a properly rated autoclave and ensure the system is purged with an inert gas (e.g., nitrogen) before and after the reaction.[3][7]

  • Reagents: Handle strong acids (sulfuric acid), strong bases (sodium methoxide), and toxic reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part 2: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Diagram 1: General Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No yield_path Low Yield Analysis check_yield->yield_path Yes purity_path Low Purity Analysis check_purity->purity_path Yes incomplete_rxn Incomplete Reaction? (Check HPLC/TLC) yield_path->incomplete_rxn degradation Product or Intermediate Degradation? yield_path->degradation mechanical_loss Mechanical Loss during Workup? yield_path->mechanical_loss solution_yield Optimize Reaction Time, Temperature, or Reagent Stoichiometry incomplete_rxn->solution_yield degradation->solution_yield solution_purity Optimize Reaction Selectivity or Improve Purification Protocol mechanical_loss->solution_purity impurities Unexpected Impurities? (Check GC-MS/NMR) purity_path->impurities isomers Isomeric Impurities? purity_path->isomers starting_material Residual Starting Material? purity_path->starting_material impurities->solution_purity isomers->solution_purity starting_material->solution_yield

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: Low Yield or Incomplete Reaction in the Diazotization / Sandmeyer Step

  • Question: My final yield is very low, and I suspect the issue is in the conversion of the aniline intermediate to the final product. What should I investigate?

  • Answer: This is a critical and sensitive stage of the synthesis. The stability of the diazonium salt is paramount.

    • Causality (Temperature): Aryl diazonium salts are thermally unstable and can rapidly decompose at elevated temperatures, often leading to the formation of undesired phenol byproducts through reaction with water.[6] The reaction that generates nitrogen gas is highly exothermic, which can cause a runaway reaction if not controlled.

    • Troubleshooting & Solutions:

      • Strict Temperature Control: Ensure the diazotization reaction is maintained between -5 and 5 °C using an effective cooling bath (e.g., ice-salt or a cryocooler). The subsequent addition of the diazonium solution to the reduction medium should also be done at a controlled low temperature.[3]

      • Verify Complete Diazotization: Before proceeding, confirm that the diazotization is complete. Use starch-iodide paper to test for a slight excess of nitrous acid (from NaNO₂).[6] A persistent dark blue color indicates excess nitrous acid is present, signifying the full conversion of the primary amine. If the test is negative, add a small additional amount of sodium nitrite solution.

      • Quench Excess Nitrite: After complete diazotization, it is good practice to add a small amount of a quenching agent like sulfamic acid or urea to destroy the excess nitrous acid. This prevents unwanted side reactions in the next step.

Issue 2: Formation of Isomeric Impurities during Methoxylation

  • Question: HPLC and GC-MS analysis shows an isomeric impurity alongside my desired 2-methoxy-3-fluoro-4-chloronitrobenzene intermediate. How can I improve the regioselectivity?

  • Answer: The formation of the 2-chloro-3-fluoro-4-methoxynitrobenzene isomer is a common challenge in the initial S_NAr step.[3] The selectivity is dictated by the electronic and steric environment of the two chlorine atoms.

    • Causality (Electronics & Sterics): The nitro group is strongly electron-withdrawing, activating both chlorine atoms towards nucleophilic attack. The fluorine atom also influences the electronics of the ring. The selectivity of the methoxide attack is a delicate balance of these activating effects.

    • Troubleshooting & Solutions:

      • Temperature Optimization: Lowering the reaction temperature (e.g., from 50 °C down to 30-40 °C) can enhance selectivity. While this will slow the reaction rate, it often favors the thermodynamically preferred product and minimizes the formation of the kinetic byproduct. Monitor the reaction carefully by HPLC to find the optimal balance between reaction time and selectivity.

      • Controlled Reagent Addition: Add the sodium methoxide solution dropwise rather than all at once. This maintains a low instantaneous concentration of the nucleophile, which can improve selectivity and help control the reaction exotherm.

      • Solvent System: While methanol is the standard solvent as it also serves as the source for the methoxide, ensure it is anhydrous. The presence of water can lead to hydrolysis byproducts.

Issue 3: Stalled or Incomplete Catalytic Hydrogenation

  • Question: The reduction of the nitro group is taking much longer than expected, or has stalled completely according to HPLC. What is the likely cause?

  • Answer: Catalytic hydrogenation is sensitive to catalyst activity and the presence of impurities.

    • Causality (Catalyst Poisoning & Activity): The catalyst (e.g., Raney Nickel, Pt/C) can be "poisoned" by impurities carried over from the previous step, such as residual salts or sulfur compounds, which block the active sites.[7] The catalyst's activity can also diminish with age or improper storage.

    • Troubleshooting & Solutions:

      • Catalyst Quality and Handling: Use a fresh, high-quality catalyst. Handle the catalyst under an inert atmosphere as much as possible, especially pyrophoric catalysts like Raney Nickel.

      • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from a 400:1 to a 200:1 substrate-to-catalyst ratio) can improve the reaction rate.[8]

      • Optimize Reaction Conditions: Increase the hydrogen pressure within the safe limits of your equipment (e.g., from 10 bar to 15 bar).[3] Ensure efficient stirring to maintain the three-phase mixture (solid catalyst, liquid substrate, gaseous hydrogen) in good contact.

      • Substrate Purity: Ensure the nitro-intermediate is properly purified and free from non-volatile impurities before subjecting it to hydrogenation.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the multi-step synthesis of this compound, integrating best practices for yield and purity.

Diagram 2: Synthesis Workflow

G cluster_0 Step 1: Methoxylation (S_NAr) cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Deamination & Purification A 2,4-Dichloro-3- fluoronitrobenzene B Mixture of Methoxy Isomers A->B NaOMe, MeOH 40-50 °C, 2h C Mixture of Aniline Isomers B->C H₂, Raney Ni 40-50 °C, 4h D Diazonium Salt Solution C->D NaNO₂, H₂SO₄ -5 to 5 °C E Crude Product D->E NaH₂PO₂, Cu₂O 30-40 °C, 5h F This compound (>98% Purity) E->F Steam Distillation & NaOH Wash

References

Technical Support Center: Chlorination of 2-Fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting strategies, and explain the underlying chemical principles to help you optimize your synthesis of chloro-fluoroanisole derivatives.

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the monochlorination of 2-fluoroanisole?

The primary and most desired product in the electrophilic chlorination of 2-fluoroanisole is 4-chloro-2-fluoroanisole . This outcome is governed by the directing effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2]

  • Fluorine Atom (-F): The fluorine atom is a deactivating group due to its strong inductive electron withdrawal. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance.[3]

The electrophile (Cl⁺) will preferentially attack positions that are electronically enriched and sterically accessible. The methoxy group's powerful activating and directing effect makes the para position (C4) the most favorable site for substitution. The ortho position to the methoxy group (C6) is also activated, but the para position is generally favored to minimize steric hindrance.

Q2: What is the fundamental reaction mechanism for this chlorination?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] This is typically a three-step process:

  • Generation of the Electrophile: A strong electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine molecule, is generated. This is often achieved by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst like AlCl₃ or FeCl₃.[5][6]

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the 2-fluoroanisole ring attacks the electrophile. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction.[2][5]

  • Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the chlorine, restoring the aromaticity of the ring and yielding the final chlorinated product.[5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation Cl2 Cl-Cl Electrophile Cl⁺---[AlCl₄]⁻ Cl2->Electrophile + AlCl₃ AlCl3 AlCl₃ Reactant 2-Fluoroanisole SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + Cl⁺ SigmaComplex2 Sigma Complex Product 4-Chloro-2-fluoroanisole SigmaComplex2->Product - H⁺

Caption: General mechanism for electrophilic chlorination.

Troubleshooting Guide: Side Products & Optimization

This section addresses specific issues you may encounter during your experiments, focusing on the formation of unwanted side products.

Problem 1: My reaction yields a mixture of monochlorinated isomers. How can I improve selectivity for the 4-chloro product?

Cause: The formation of multiple isomers, primarily 6-chloro-2-fluoroanisole , arises from the competing directing effects of the methoxy and fluoro groups. While the C4 position is electronically and sterically favored, the C6 position is also strongly activated by the methoxy group. The choice of chlorinating agent and reaction conditions significantly impacts this regioselectivity.

Solutions & Scientific Rationale:

  • Choice of Chlorinating Agent: Standard conditions like Cl₂/AlCl₃ can be aggressive and lead to poor selectivity. Consider milder, more sterically demanding, or more selective reagents.

    • N-Chloroamines: Reagents like N-chlorodialkylamines in an acidic medium (e.g., trifluoroacetic acid) have shown very high selectivity for the 4-position on anisole and related compounds.[7][8] The bulkier nature of the chlorinating species favors attack at the less sterically hindered para position.

    • Sulfuryl Chloride (SO₂Cl₂): In the presence of a suitable catalyst system (e.g., certain metal salts and an organic sulfur compound), SO₂Cl₂ can enhance para-selectivity.[9] However, without a catalyst, it can react via a radical mechanism, leading to a complex product mixture.[10][11]

  • Solvent and Temperature Control:

    • Solvent Polarity: Less polar solvents can sometimes enhance para-selectivity by favoring the transition state that is less polar, which is often the one leading to the para product.

    • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) reduces the overall reaction rate and can increase the kinetic preference for the most favored isomer (4-chloro) over other isomers.

Summary of Common Isomeric Side Products

Side Product NameStructureConditions Favoring Formation
6-Chloro-2-fluoroanisole A chlorine atom at the C6 positionHighly activating conditions, less sterically hindered chlorinating agents.
3-Chloro-2-fluoroanisole A chlorine atom at the C3 positionGenerally a minor product; may form under forcing conditions.
5-Chloro-2-fluoroanisole A chlorine atom at the C5 positionAlso a minor product; its formation is electronically disfavored.
Problem 2: I'm observing significant amounts of dichlorinated products. How can I prevent this?

Cause: Over-chlorination, leading to products like 4,6-dichloro-2-fluoroanisole , occurs when the reaction conditions are too harsh or when an excess of the chlorinating agent is used. Although the first chlorination deactivates the ring slightly, the presence of the powerful methoxy group means the monochlorinated product can still be susceptible to a second chlorination.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Use a slight deficiency or a precise 1:1 molar ratio of the chlorinating agent to 2-fluoroanisole. A slow, controlled addition of the chlorinating agent is crucial to prevent localized areas of high concentration.

  • Lower the Reaction Temperature: Conducting the reaction at a reduced temperature significantly disfavors the second, more difficult chlorination step.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent chlorination of the desired product.

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic Start 2-Fluoroanisole Mono 4-Chloro-2-fluoroanisole (Desired Product) Start->Mono + Cl⁺ (Fast) Di 4,6-Dichloro-2-fluoroanisole (Over-chlorination) Mono->Di + Cl⁺ (Slower) Issue High % of Dichlorinated Product? Sol1 Reduce Cl⁺ Stoichiometry (e.g., 0.95-1.0 eq) Issue->Sol1 Yes Sol2 Lower Reaction Temperature Issue->Sol2 Yes Sol3 Decrease Reaction Time Issue->Sol3 Yes

Caption: Pathway and troubleshooting for over-chlorination.

Problem 3: After workup with sulfuryl chloride (SO₂Cl₂), I have a persistent, oily yellow residue. How can I purify my product?

Cause: Sulfuryl chloride can generate non-volatile acidic byproducts, including sulfuric acid (from reaction with trace water) and chlorosulfonic acids.[10] It can also promote the formation of sulfonated or other polymeric side products, which are often difficult to remove and present as oils.[12]

Solutions & Scientific Rationale:

  • Thorough Aqueous Workup:

    • Quenching: Carefully quench the reaction mixture by pouring it over ice.

    • Neutralization: Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize acidic byproducts like HCl and H₂SO₄. Repeat until CO₂ evolution ceases.

    • Sulfite Wash: A wash with a sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution can help remove residual chlorine or other oxidizing species.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and non-volatile impurities. A silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method for larger scales. The boiling point of 4-chloro-2-fluoroanisole is a key parameter for this technique.

Experimental Protocols
Protocol 1: Selective para-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from general procedures for selective chlorination of activated aromatic rings and is designed to favor the formation of 4-chloro-2-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of 2-fluoroanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add N-Chlorosuccinimide (1.05 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (0.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes.

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 4-chloro-2-fluoroanisole.

Protocol 2: GC-MS Analysis of Product Mixture

This protocol provides a general method for separating and identifying the components of your crude reaction mixture.[13][14][15][16]

Instrumentation & Columns:

  • Gas Chromatograph: Agilent GC or equivalent, coupled to a Mass Spectrometer.

  • Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating aromatic isomers.

GC Method:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 40 to 400 amu.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identify peaks corresponding to the starting material, the desired 4-chloro-2-fluoroanisole, and other isomers by comparing their mass spectra to library data and fragmentation patterns. The relative peak areas can provide an estimate of the product distribution.

References

Technical Support Center: Purification of Crude 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 3-Chloro-2-fluoroanisole (CAS: 261762-56-5). This document is designed for researchers, chemists, and drug development professionals who require this versatile intermediate in high purity for their synthetic applications. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting advice based on extensive field experience.

Pre-Purification Analysis: Know Your Enemy

Before any successful purification, you must understand the composition of your crude material. The nature and quantity of impurities will dictate the most effective purification strategy. This compound is often synthesized via multi-step reactions, which can introduce a variety of contaminants.[1]

Common Impurity Profile:

Impurity TypeCommon ExamplesRationale for PresenceRecommended Analytical Detection
Starting Materials 2,4-dichloro-3-fluoronitrobenzene, 2-methoxy-3-fluoro-4-chloroanilineIncomplete reaction during the synthesis process.[1]GC-MS, LC-MS, ¹H NMR
Isomeric Byproducts 2-chloro-3-fluoro-4-methoxyaniline (and its derivatives)Non-selective reactions can lead to isomers with very similar properties.[1]High-resolution GC, ¹H & ¹⁹F NMR[2]
Reagents/Solvents Methanol, Sodium Methoxide, Sulfuric AcidCarried over from the reaction and workup steps.[1]¹H NMR (for solvent peaks), GC-MS
Degradation Products Phenolic compounds (from ether cleavage)Can form if the reaction mixture is exposed to excessive heat or strong acids.GC-MS, Colorimetric tests

Expert Tip: A preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis is invaluable. It provides a semi-quantitative overview of your crude mixture, allowing you to identify components by their mass and retention time, which is crucial for selecting the right purification method.

Selecting Your Purification Strategy: A Decision Workflow

The two primary methods for purifying a liquid intermediate like this compound are fractional vacuum distillation and flash column chromatography. The choice depends on the boiling points of the impurities and the desired final purity.

Purification_Decision Purification Strategy Selection start Crude this compound (Purity <95%) check_bp Are boiling points of major impurities known and different by >20-25 °C? start->check_bp distillation Fractional Vacuum Distillation check_bp->distillation  Yes chromatography Flash Column Chromatography check_bp->chromatography  No / Isomeric Impurities Present end_pure Product Purity >99% distillation->end_pure end_reassess Re-evaluate Impurity Profile distillation->end_reassess Purity still low chromatography->end_pure chromatography->end_reassess Poor separation

Caption: Decision workflow for purification method selection.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This is the preferred method for large-scale purification when impurities have sufficiently different boiling points. Applying a vacuum is critical as it lowers the boiling point, preventing thermal degradation of the anisole.[3][4]

Physical Properties for Distillation:

Property Value Source
Boiling Point (Atmospheric) ~197.5 °C [5]
Molecular Weight 160.57 g/mol [5]

| Density | ~1.2 g/cm³ |[5] |

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (a packed column can also be used for better separation). Ensure all glass joints are properly sealed with vacuum grease. Use a calibrated vacuum gauge.

  • Charging the Flask: Add the crude this compound to a round-bottom flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be stable before heating begins. A typical target pressure is 5-15 mmHg.

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and more volatile impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a new receiving flask to collect the pure this compound.

    • Tailings: As the distillation nears completion, the temperature may rise again, indicating higher-boiling impurities. Stop the distillation before the flask boils to dryness.

  • Analysis: Analyze the collected main fraction by GC to confirm purity.

Protocol 2: Flash Column Chromatography

Flash chromatography is ideal for removing impurities with polarities similar to the product, such as isomers, where distillation is ineffective.[6][7][8] It is a rapid purification technique that uses pressure to speed up solvent flow.[9][10]

Step-by-Step Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.25-0.35.[6] A common starting point for compounds of this polarity is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly. Ensure there are no cracks or air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the chosen solvent system. Apply pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

Q1: My distilled product is still impure, with a purity of only 97%. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Inefficient Fractionation: The boiling points of your product and a key impurity may be too close (less than 20°C difference). A simple Vigreux column may not have enough theoretical plates for separation.[11]

    • Solution: Use a more efficient packed column (e.g., with Raschig rings or metal sponges) or a longer Vigreux column. Alternatively, consider re-distilling the 97% pure material under slightly different pressure to potentially improve the boiling point separation.

  • Unstable Vacuum: Fluctuations in pressure will cause the boiling point to change, leading to poor separation as different components co-distill.

    • Solution: Check your vacuum pump and all seals for leaks. Use a vacuum controller for precise pressure management.

  • Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium on the column's theoretical plates.[12]

    • Solution: Reduce the heating rate to ensure a slow, steady distillation rate (e.g., 1-2 drops per second at the condenser).

Q2: The compound isn't separating on the silica column, and I'm just getting one broad elution band.

A2: This points to a problem with your chromatography conditions:

  • Incorrect Solvent Polarity: If the solvent system is too polar, all components will travel quickly with the solvent front (high Rf). If it's not polar enough, everything will remain stuck at the top of the column (low Rf).

    • Solution: Re-optimize the solvent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely-eluting spots.

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to broad, overlapping bands.

    • Solution: As a rule of thumb, use a silica gel mass that is at least 40-50 times the mass of your crude sample.

  • Sample Insolubility: If the sample precipitates while loading or on the column, it will not separate properly.

    • Solution: Ensure the sample is fully dissolved before loading. If using the dry-loading method, make sure the sample is evenly adsorbed onto the silica.

Q3: The final purified liquid has a persistent yellow or brown color. How can I fix this?

A3: Color often indicates trace amounts of highly conjugated or oxidized impurities that are difficult to remove by distillation or chromatography alone.

  • Solution 1 (Activated Charcoal): Dissolve the colored product in a suitable solvent (like dichloromethane or diethyl ether). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal. Remove the solvent on a rotary evaporator.

  • Solution 2 (Aqueous Wash): The color may be from acidic or basic impurities. Dissolve the product in an organic solvent and perform a liquid-liquid extraction, washing sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., 5% NaHCO₃), and finally with brine. Dry the organic layer over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent.

Q4: How should I store the purified this compound?

A4: Based on safety data for similar compounds, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keeping it under an inert atmosphere (like nitrogen or argon) can prevent slow degradation over time.

Safety & Handling

This compound and its potential precursors are hazardous chemicals. Always consult the latest Safety Data Sheet (SDS) before handling.

Key Hazards (based on analogous compounds):

  • Harmful if swallowed or inhaled.[13][15][16]

  • Causes skin and serious eye irritation.[13][15][16]

  • May cause respiratory irritation.[13][15]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Lab coat.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[13]

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15]

References

Technical Support Center: Navigating the Challenges of 3-Chloro-2-fluoroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the inherent low reactivity of 3-chloro-2-fluoroanisole in cross-coupling reactions. As a critical building block in modern pharmaceutical synthesis, understanding how to effectively utilize this versatile yet challenging substrate is paramount.[1]

Understanding the Reactivity of this compound

The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors. The strong carbon-chlorine bond makes the oxidative addition step, which is often rate-limiting, particularly challenging. This is further compounded by the electron-donating methoxy group and the electron-withdrawing fluorine atom, which modulate the electron density of the aromatic ring. Additionally, the ortho-positioning of the fluoro and methoxy groups creates significant steric hindrance around the reactive center.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide direct answers to common problems you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Material

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing little to no product formation, even after extended reaction times. What are the likely causes and how can I address this?

Answer:

Low conversion is a common hurdle with this substrate. The primary culprits are often an insufficiently active catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy of the C-Cl bond.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Ligand Selection: Standard ligands like triphenylphosphine are often ineffective for this type of substrate. Transitioning to bulky, electron-rich phosphine ligands is critical. These ligands promote the oxidative addition step and stabilize the active palladium catalyst.[2] Consider screening a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal choice for your specific coupling partners.

  • Catalyst Choice: The use of palladium pre-catalysts, such as the third or fourth generation Buchwald palladacycles, can significantly improve reaction outcomes. These pre-catalysts are more stable and provide a more reliable source of the active Pd(0) species.

  • Base and Solvent: A strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.[3] Ensure the base is anhydrous and finely powdered for optimal reactivity. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Polar aprotic solvents like 1,4-dioxane or toluene are generally good starting points.

  • Temperature: Due to the inert nature of the C-Cl bond, higher reaction temperatures (typically in the range of 100-120 °C) are often required to drive the reaction to completion.[3]

Issue 2: Formation of Side Products and Catalyst Decomposition

Question: In my Buchwald-Hartwig amination of this compound, I'm observing the formation of a black precipitate (likely palladium black) and several unidentified side products. What is causing this and how can I prevent it?

Answer:

The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) catalyst aggregates into an inactive form. This is often accompanied by side reactions such as hydrodechlorination of the starting material.

Preventative Measures:

  • Maintain a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen, and that all solvents are rigorously degassed.

  • Optimize Ligand-to-Metal Ratio: For challenging substrates, a slightly higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can help to stabilize the catalytic species and prevent aggregation.

  • Control Reaction Temperature: While high temperatures are often necessary, excessive heat can accelerate catalyst decomposition. It is advisable to find the lowest temperature that provides a reasonable reaction rate.

  • Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[4] However, their reactivity should be balanced to avoid base-induced side reactions.

Troubleshooting Diagram:

Caption: Preventing catalyst decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most likely to be successful with this compound?

A1: While success is highly dependent on the specific coupling partner and reaction conditions, Suzuki-Miyaura and Buchwald-Hartwig reactions are generally more robust for challenging aryl chlorides. Sonogashira and Heck couplings can also be achieved but may require more specialized catalyst systems and extensive optimization.

Q2: Can I use nickel catalysts as an alternative to palladium for coupling this compound?

A2: Yes, nickel catalysis is a promising and more cost-effective alternative to palladium for the cross-coupling of aryl chlorides. Nickel catalysts can exhibit different reactivity and selectivity profiles, and may be particularly effective for certain transformations.

Q3: How does the ortho-fluoro substituent influence the reactivity of this compound?

A3: The ortho-fluoro substituent has a dual electronic effect. Its strong electron-withdrawing nature can make the C-Cl bond more difficult to cleave. However, it can also influence the oxidative addition step through coordination with the metal center.[5] Furthermore, its small size compared to other halogens means its steric hindrance is less pronounced than that of the methoxy group.

Q4: What are the key considerations when choosing a base for my cross-coupling reaction?

A4: The choice of base is critical and depends on the specific type of cross-coupling reaction.

  • Suzuki-Miyaura: Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are commonly used.

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine coupling partner.[4]

  • Sonogashira: An amine base, such as triethylamine or diisopropylethylamine, is often used in conjunction with a copper(I) co-catalyst.[6][7]

Q5: Are there any general starting conditions you would recommend for a Suzuki-Miyaura coupling with this substrate?

A5: A good starting point would be to use a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2) with an additional equivalent of the XPhos ligand, K₃PO₄ as the base, and a 1,4-dioxane/water solvent system at 100 °C.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G2 (2 mol%)Provides a reliable source of active Pd(0).
Ligand XPhos (2 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ (3 equivalents)Strong, non-coordinating base.
Solvent 1,4-Dioxane/Water (10:1)Polar aprotic solvent system, water can aid in transmetalation.
Temperature 100 °CTo overcome the high activation energy of the C-Cl bond.
Atmosphere Argon or NitrogenTo prevent catalyst deactivation.

Experimental Protocols: A General Guideline

The following protocols are intended as a starting point for your optimization studies.

General Procedure for a Trial Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 equiv.) and the ligand (e.g., XPhos, 0.02 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Trial Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the ligand (e.g., RuPhos, 0.02 equiv.).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography.

References

Preventing decomposition of 3-Chloro-2-fluoroanisole during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-2-fluoroanisole. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions encountered during the use of this versatile intermediate in complex chemical syntheses. This resource is designed to provide not only solutions but also the underlying chemical principles to empower you in your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Low Yield and Unidentified Byproducts in Ortho-Metalation Reactions

Question: I am attempting an ortho-lithiation of this compound using n-butyllithium followed by quenching with an electrophile, but I am observing low yields of my desired product and several unidentified byproducts. What could be the cause?

Answer:

Ortho-lithiation of substituted anisoles is a powerful tool, but the stability of the lithiated intermediate is critical.[1] In the case of this compound, the methoxy group is a moderately strong directing group for ortho-lithiation. However, the presence of the fluorine and chlorine atoms can influence the stability of the resulting aryllithium species.

Potential Causes and Solutions:

  • Temperature Control: The primary reason for byproduct formation in such reactions is often a loss of temperature control. Aryllithium intermediates, especially those with halogen substituents, can be unstable at temperatures above -78 °C.[1] Uncontrolled warming can lead to side reactions such as elimination or rearrangement.

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of n-butyllithium and the subsequent quench with your electrophile. Ensure your reaction vessel is well-insulated.

  • Slow Addition: Rapid addition of n-butyllithium can create localized "hot spots" in the reaction mixture, leading to decomposition.

    • Solution: Add the n-butyllithium solution dropwise over a period of 30-60 minutes while vigorously stirring the solution of this compound in an appropriate solvent like THF.

  • Solvent Choice: The choice of solvent can impact the stability of the organolithium species.

    • Solution: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice for these reactions as it effectively solvates the lithium cation. Ensure your THF is freshly distilled or obtained from a solvent purification system to remove any water or peroxides.

  • Incorrect Stoichiometry: Using a large excess of n-butyllithium can lead to multiple lithiation events or reaction with the halogen substituents.

    • Solution: Carefully titrate your n-butyllithium solution before use to determine its exact concentration. Use a slight excess (typically 1.05-1.1 equivalents) for the lithiation.

Issue 2: Cleavage of the Methoxy Group During Reaction

Question: My reaction, which is run under acidic conditions, seems to be cleaving the methyl group from this compound, resulting in the formation of 3-chloro-2-fluorophenol. How can I prevent this?

Answer:

The ether linkage in anisoles is susceptible to cleavage under strongly acidic conditions, particularly in the presence of nucleophiles.[2][3] This reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group (SN2) or formation of a carbocation (SN1) if the alkyl group were tertiary.[2][4]

Potential Causes and Solutions:

  • Strong Protic Acids: The use of strong protic acids like HI, HBr, or even concentrated H₂SO₄ at elevated temperatures can readily cleave the anisole ether bond.[2][5]

    • Solution: If possible, switch to a milder acid or a Lewis acid that is less prone to promoting ether cleavage.[6][7] If a strong protic acid is necessary, conduct the reaction at the lowest possible temperature and for the shortest duration required for the desired transformation.

  • High Temperatures: The rate of ether cleavage is significantly accelerated at higher temperatures.[8]

    • Solution: Perform the reaction at or below room temperature if the primary reaction kinetics allow. Utilize microwave irradiation for rapid heating to the target temperature and shorter reaction times, which can sometimes minimize byproduct formation.

  • Lewis Acid Choice: Certain powerful Lewis acids, such as BBr₃ or AlCl₃, are specifically used for demethylation of aryl methyl ethers.

    • Solution: Avoid these reagents if you wish to preserve the methoxy group. Opt for milder Lewis acids like ZnCl₂, FeCl₃, or Sc(OTf)₃ which may catalyze your desired reaction without significant ether cleavage, depending on the specific transformation.

Issue 3: Dehalogenation as a Side Reaction in Palladium-Catalyzed Cross-Coupling

Question: I am performing a Suzuki coupling with this compound and I'm observing significant amounts of 2-fluoroanisole and/or 3-chloroanisole as byproducts. What is causing this dehalogenation?

Answer:

Palladium-catalyzed cross-coupling reactions can sometimes be plagued by a side reaction known as hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[9][10] This can occur with both chloro and fluoro substituents, although the C-F bond is generally more robust.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of reductive elimination leading to dehalogenation.

    • Solution: Screen a variety of palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress dehalogenation. For example, catalysts based on Buchwald or Fu's ligands are often effective in minimizing this side reaction.

  • Hydrogen Source: The hydrogen atom for hydrodehalogenation can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or even the phosphine ligands.

    • Solution: Use anhydrous solvents and reagents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane or toluene. The use of a hydride scavenger may also be beneficial in some cases.

  • Base: The choice and amount of base can also play a role.

    • Solution: Weaker bases are sometimes less prone to promoting dehalogenation. Experiment with bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.

    • Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Try to run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It should be kept away from strong oxidizing agents, heat, sparks, and open flames.[12][13] When handling, it is recommended to use personal protective equipment (PPE) including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated fume hood to avoid inhalation of vapors.[13][14]

Q2: What is the expected thermal stability of this compound?

Q3: Can this compound undergo nucleophilic aromatic substitution (SNAr)?

A3: Yes, the presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring can activate it towards nucleophilic aromatic substitution, although it is not as activated as rings bearing nitro groups. The feasibility of an SNAr reaction will depend on the strength of the nucleophile and the reaction conditions.[18] Strong nucleophiles may displace either the fluorine or the chlorine, with the position of attack being influenced by the combined electronic effects of the substituents.

Q4: What analytical techniques are best for monitoring reactions and detecting decomposition byproducts of this compound?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds, including the starting material, desired product, and potential byproducts like dehalogenated or demethylated species.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring the progress of reactions involving less volatile compounds and can be used for purification of the final product.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the products and byproducts. ¹⁹F NMR is particularly useful for tracking any changes involving the fluorine substituent.

Visualizing Reaction Pathways

To aid in understanding the potential decomposition pathways, the following diagrams illustrate the key mechanisms discussed.

DecompositionPathways cluster_acid Acid-Catalyzed Demethylation cluster_dehalogenation Pd-Catalyzed Hydrodehalogenation cluster_thermal Thermal Decomposition A1 This compound A_int Protonated Ether A1->A_int + H+ A2 3-Chloro-2-fluorophenol + CH3-X A_int->A2 + X- (e.g., I-, Br-) (SN2 attack) B1 This compound B_int Ar-Pd(II)-X Intermediate B1->B_int + Pd(0) (Oxidative Addition) B2 2-Fluoroanisole or 3-Chloroanisole B_int->B2 + [H] source (Reductive Elimination) C1 This compound C_int Phenoxy Radical + •CH3 C1->C_int High Temp (Δ) (Homolytic Cleavage) C2 Decomposition Products C_int->C2

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Robust Ortho-Lithiation and Trapping

This protocol provides a general method for the successful ortho-lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, titrated)

  • Electrophile (e.g., trimethylsilyl chloride, iodine, etc.)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.1 eq) dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the lithiated intermediate.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Proceed with standard aqueous workup and purification (e.g., extraction with an organic solvent, drying over Na₂SO₄ or MgSO₄, and column chromatography).

OrthoLithiationWorkflow start Start: this compound in Anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Dropwise addition of n-BuLi (1.05 eq) Maintain T < -75 °C cool->add_nBuLi stir1 Stir at -78 °C for 1h add_nBuLi->stir1 add_electrophile Add Electrophile (1.1 eq) at -78 °C stir1->add_electrophile stir2 Stir at -78 °C for 1-2h add_electrophile->stir2 quench Quench with sat. aq. NH4Cl at -78 °C stir2->quench workup Aqueous Workup and Purification quench->workup end Desired Ortho-Substituted Product workup->end

Caption: Workflow for ortho-lithiation of this compound.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 3-chloro-2-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various reaction parameters.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

My reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low conversion is a frequent challenge, particularly with electron-rich and sterically hindered aryl chlorides like this compound. The primary bottleneck is often the initial oxidative addition of the aryl chloride to the palladium(0) catalyst, a step that is notoriously difficult for aryl chlorides.[1][2][3]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. For challenging aryl chlorides, standard ligands like P(o-tol)3 or even some bidentate phosphines may be insufficient.[4] You require bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the formation of the active monoligated palladium species and facilitate oxidative addition.[5][6]

    • Recommended Ligands: Consider switching to more advanced ligands such as XPhos, RuPhos, or BrettPhos.[7] These ligands are designed to be sterically demanding and electron-rich, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[5]

    • Pre-catalysts: The use of pre-catalysts, such as G3 or G4 palladacycles, is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results compared to using separate Pd sources and ligands.[8][9]

  • Choice of Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[1][10][11] For aryl chlorides, a strong, non-nucleophilic base is typically required.

    • Commonly Used Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] However, if your substrate is base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be viable alternatives, though they may necessitate higher reaction temperatures.[3][12]

    • Solubility: The solubility of the base in the reaction solvent is a critical but often overlooked factor.[3] Poor solubility can lead to reproducibility issues.

  • Solvent and Temperature:

    • Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[1][3] Toluene is often a good starting point. It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[2] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3][8]

    • Temperature: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C, to overcome the high activation energy of the oxidative addition step.[1][9]

I'm observing significant formation of a hydrodehalogenation byproduct (2-fluoroanisole). How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[5][13] It often competes with the desired C-N bond formation and can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate or reactions involving palladium-hydride species.[5][14]

Here are strategies to suppress hydrodehalogenation:

  • Ligand Choice: The steric and electronic properties of the ligand are paramount. Bulky ligands can sterically shield the palladium center, disfavoring the formation of palladium-hydride species and promoting the desired reductive elimination over competing pathways.[5][14] Ligands like tBuXantphos have been designed to minimize β-hydride elimination.[14]

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. In some cases, using a weaker base or carefully controlling the stoichiometry of a strong base can mitigate this side reaction.

  • Amine Stoichiometry: Using a slight excess of the amine can help to favor the desired amination pathway.

My palladium catalyst appears to be decomposing, forming a black precipitate. What is causing this and how can I prevent it?

The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[15] This is a common issue, especially at the high temperatures required for the amination of aryl chlorides.[15]

Causes of Catalyst Decomposition:

  • High Temperatures: Prolonged heating at high temperatures can lead to the agglomeration of palladium nanoparticles and the formation of inactive palladium black.[15]

  • Incomplete Ligand Association: If the palladium(0) species is not effectively stabilized by the phosphine ligand, it is more prone to decomposition.

  • Impurities: Oxygen or other impurities in the reaction mixture can contribute to catalyst deactivation.

Preventative Measures:

  • Use of Pre-catalysts: As mentioned earlier, pre-catalysts often provide a more stable and active catalytic species.[8][9]

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased decomposition. It is important to find the optimal loading for your specific reaction.

  • Ensure Inert Atmosphere: Meticulous degassing of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial.

Experimental Protocols & Data

General Protocol for Optimizing the Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the optimization of your reaction. It is essential to screen different combinations of ligands, bases, and solvents to identify the optimal conditions for your specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial)

  • Magnetic stir bar

Procedure:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (1-5 mol%) and the base (1.2-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents), followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[3]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary Table: Key Reaction Parameters
ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source XPhos Pd G3 (1-2 mol%)Pre-catalyst ensures efficient generation of the active Pd(0) species.[8][9]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are essential for the challenging oxidative addition of aryl chlorides.[5]
Base NaOtBu (1.5 equiv.)A strong base is typically required.[3] For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[3][12]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.[1][3]
Temperature 100 °CHigher temperatures are often necessary for aryl chlorides.[1][9]
Concentration 0.1 - 0.5 MA good starting point for most reactions.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR'R'', Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Side_Reaction Hydrodehalogenation (Side Reaction) PdII_Amido->Side_Reaction β-Hydride Elimination RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst/ligand appropriate for an aryl chloride? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to NaOtBu or screen other bases Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature (e.g., to 100-110 °C) Check_Temp->Increase_Temp No Check_Inert Was the reaction run under strictly inert conditions? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Improve_Inert Improve degassing and ensure a positive inert gas pressure Check_Inert->Improve_Inert No Success Improved Yield Check_Inert->Success Yes Improve_Inert->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Chloro-2-fluoroanisole. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require methods for achieving high purity.[1] As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensuring the safety, efficacy, and quality of the final products. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during purification.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

This section focuses on the first crucial step in any purification workflow: understanding what you need to remove.

Q1: What are the common impurities I might encounter in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the diazotization of a chloro-fluoro-aniline precursor followed by deamination.[2] Based on this and similar pathways, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Precursors such as 2,4-dichloro-3-fluoronitrobenzene or a mixture of aniline isomers (e.g., 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline) may persist if the reaction does not go to completion.[2]

  • Isomeric Byproducts: The synthesis can often lead to the formation of positional isomers. For instance, if the starting material is a mixture, you may have other chloro-fluoro-anisole isomers in your crude product.[2][3] Controlling regioselectivity is a significant challenge in related syntheses.[4]

  • Reaction Intermediates & Byproducts: Residual diazonium salts (if their removal is incomplete), precursor phenols (e.g., 3-chloro-2-fluorophenol from incomplete methylation), and inorganic salts (from neutralization steps) are common.[2][4]

  • Residual Solvents: Solvents used during the synthesis or workup, such as methanol or ethyl acetate, may be present.[2][5]

Q2: Which analytical techniques are best for assessing the purity of my sample and identifying unknown impurities?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story. For a compound like this compound, the following methods are industry-standard:

Analytical TechniquePrinciplePrimary Use Case & Impurities Detected
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[6][7]Workhorse for Purity Assay. Ideal for quantifying volatile and thermally stable impurities like isomers, residual starting materials, and solvents. Provides mass data for tentative identification of unknown peaks.[7][8]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[6][9]Detecting Non-Volatile Impurities. Best for identifying less volatile or thermally labile impurities, such as heavy byproducts, polymeric materials, or certain salts that would not elute from a GC column.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).[9]Structural Confirmation & Impurity ID. Invaluable for confirming the structure of the desired product. The presence of unexpected signals can indicate and help identify impurities, while ¹⁹F-NMR is highly specific for fluorine-containing byproducts.[7][9]
Part 2: Purification Strategies & Troubleshooting

This section provides actionable guidance on purification methodologies and how to resolve common issues.

Q3: What is the most effective primary method for purifying crude this compound on a multi-gram to kilogram scale?

For a thermally stable liquid like this compound, fractional vacuum distillation is the most robust, scalable, and cost-effective method for primary purification.

  • Causality: The compound has a relatively high atmospheric boiling point of approximately 197°C.[10] Distilling at this temperature risks thermal decomposition and byproduct formation. By reducing the pressure, the boiling point is significantly lowered, allowing for a clean separation from non-volatile impurities (salts, baseline material) and more volatile components (residual solvents). The efficiency of a fractional distillation column allows for the separation of components with reasonably close boiling points, such as certain isomers.

Q4: My distilled product is ~98% pure by GC but I need to achieve >99.5% for my pharmaceutical application. How can I remove the final trace impurities?

When distillation reaches its practical limit, a chromatographic method is the logical next step for high-purity polishing.

  • Recommended Method: Preparative flash column chromatography using silica gel is the standard choice.

  • Expertise & Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[11] Impurities that co-distill with your product often have slightly different polarities. This small difference can be exploited by chromatography to achieve excellent separation. For example, a slightly more polar isomeric byproduct will interact more strongly with the silica gel and elute later than the main product in a non-polar solvent system.

Q5: My crude product is contaminated with acidic and basic impurities from the synthesis. Should I distill it directly?

No, direct distillation is inefficient in this case. You will achieve a better result by performing a pre-distillation liquid-liquid extraction (a "wash" workup).

  • Trustworthiness through Chemistry: This self-validating step uses fundamental acid-base chemistry to remove specific impurity classes.

    • Aqueous Base Wash (e.g., 5% NaOH): This will deprotonate and extract acidic impurities, such as residual phenols, into the aqueous layer. A synthesis patent for the target molecule explicitly uses a sodium hydroxide wash post-reaction.[2]

    • Aqueous Acid Wash (e.g., 5% HCl): This will protonate and extract basic impurities, like residual anilines, into the aqueous layer.

    • Water/Brine Wash: This removes any remaining water-soluble salts and acids/bases.

  • Result: By removing these ionizable impurities first, you place less burden on the distillation, preventing potential decomposition of salts in the distillation flask and leading to a cleaner distillate.

Q6: Can I use recrystallization to purify this compound?

Recrystallization is a powerful technique for purifying solids, but it is not a suitable method for this compound itself, as it is a liquid at room temperature.[10][12]

  • The Principle: Recrystallization relies on the principle that a compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold, allowing it to crystallize out upon cooling while impurities remain in the solution.[13][14] This process requires the target compound to be a solid at the final collection temperature.

  • Alternative Application: While you cannot recrystallize the final liquid product, this technique may be highly effective for purifying solid precursors used in its synthesis, such as 3-chloro-2-fluoroaniline.[15]

Part 3: Experimental Protocols & Visual Workflow
Overall Purification Workflow

The following diagram outlines the logical flow from a crude reaction mixture to a final, high-purity product.

Purification_Workflow cluster_0 Pre-Treatment cluster_1 Primary Purification cluster_2 Analysis & Polishing Crude Crude Product (in Organic Solvent) Wash Aqueous Washes (Acid, Base, Brine) Crude->Wash Dry Dry with MgSO₄ / Na₂SO₄ Wash->Dry Distill Fractional Vacuum Distillation Dry->Distill Analysis Purity Check (GC-MS / HPLC) >99.5%? Distill->Analysis Chrom Flash Column Chromatography Analysis->Chrom No Final High-Purity Product (>99.5%) Analysis->Final Yes Chrom->Final

Caption: Workflow for the purification of this compound.

Protocol 1: Pre-Distillation Aqueous Workup
  • Objective: To remove ionic and highly polar impurities prior to distillation.

  • Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Handle all chemicals in a well-ventilated fume hood.

  • Dissolution: Ensure your crude this compound is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step is validated by industrial synthesis protocols.[2]

  • Acid Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl). Repeat the shaking and separation procedure.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirling until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil is your pre-treated crude product, ready for distillation.[5]

Protocol 2: Fractional Vacuum Distillation
  • Objective: To separate this compound from non-volatile and some volatile impurities based on boiling point.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated Vigreux or packed column for good separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the pre-treated crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will primarily consist of any low-boiling residual solvents.

    • Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction containing your product. The boiling point will depend on the vacuum level.

    • Tailings: Stop the distillation before the flask goes to dryness to avoid baking involatile residues onto the glass.

  • Analysis: Analyze the collected main fraction by GC-MS or NMR to confirm purity and identity.[9]

Protocol 3: High-Purity Polishing by Flash Column Chromatography
  • Objective: To remove trace-level isomeric or similarly-boiling impurities to achieve >99.5% purity.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The goal is to find a solvent ratio where the product has an Rf value of ~0.3 and is well-separated from all impurity spots.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the distilled product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Begin passing the eluent through the column, collecting fractions in test tubes or flasks. Monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the final, high-purity this compound.

References

Stability issues of 3-Chloro-2-fluoroanisole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the integrity of your experiments.

I. Introduction to Stability Concerns

This compound is a substituted aromatic ether, and like many anisole derivatives, its stability can be compromised under acidic conditions. The primary mechanism of degradation is the acid-catalyzed cleavage of the ether bond, which can impact the purity, potency, and safety of drug substances and products.[1][2][3] Understanding the potential for this degradation is crucial for developing robust formulations and analytical methods.[4]

II. Troubleshooting Guide for Stability Issues

When working with this compound in acidic environments, unexpected degradation can lead to inconsistent results. This section provides a structured approach to identifying and resolving common stability issues.

Table 1: Troubleshooting Common Stability Problems
Observed Issue Potential Cause Recommended Action & Rationale
Appearance of a new peak in HPLC/GC analysis, corresponding to a more polar compound. Acid-catalyzed hydrolysis of the methoxy group. This is the most probable degradation pathway for anisole derivatives in acidic media, leading to the formation of 3-chloro-2-fluorophenol and methanol.[2][3][8]1. Confirm Peak Identity: Use LC-MS or GC-MS to confirm the mass of the new peak corresponds to 3-chloro-2-fluorophenol. 2. pH Adjustment: If experimentally permissible, increase the pH of the medium. The rate of acid-catalyzed hydrolysis is directly proportional to the acid concentration. 3. Temperature Reduction: Lowering the reaction or storage temperature can significantly decrease the rate of hydrolysis.[9] 4. Solvent Selection: If the reaction allows, consider using a less protic or aprotic solvent to minimize the availability of protons for catalysis.
Loss of parent compound (this compound) over time with no single, clear degradation product. Complex degradation or multiple reaction pathways. This could involve reactions of the chloro or fluoro substituents, or secondary reactions of the initial degradation products.1. Comprehensive Forced Degradation Study: Conduct a systematic forced degradation study under various acidic conditions (e.g., 0.1M to 1M HCl or H₂SO₄ at different temperatures) to identify and characterize the degradation products.[4][6][7] 2. Mass Balance Analysis: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound. A significant discrepancy may indicate the formation of non-chromophoric or volatile products. 3. Use of Antioxidants: If oxidative degradation is suspected as a secondary pathway, consider adding a suitable antioxidant to the formulation.
Inconsistent analytical results between batches or experiments. Variability in experimental conditions. Minor variations in pH, temperature, or the presence of catalytic impurities can affect the stability of the compound.1. Standardize Protocols: Ensure that all experimental parameters, including the source and preparation of acidic solutions, are strictly controlled and documented. 2. Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Material Compatibility: Verify that all materials used in the experimental setup (e.g., vials, stir bars) are inert and do not leach any substances that could catalyze degradation.[10]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability issues with this compound.

Caption: A workflow for troubleshooting stability issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic media?

The most likely degradation pathway is the acid-catalyzed cleavage of the ether bond (O-CH₃).[2][5] This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (often water in aqueous acidic solutions) attacks the methyl group in an Sₙ2 reaction, leading to the formation of 3-chloro-2-fluorophenol and methanol.[8]

DegradationPathway Anisole This compound Protonation Protonated Ether Anisole->Protonation + H⁺ SN2 SN2 Attack by H₂O Protonation->SN2 Phenol 3-Chloro-2-fluorophenol SN2->Phenol Methanol Methanol SN2->Methanol

Caption: Acid-catalyzed degradation of this compound.

Q2: At what pH and temperature should I be concerned about the stability of this compound?

While specific data for this compound is limited, as a general rule, significant degradation of anisole derivatives can be observed at low pH values (typically below pH 3) and elevated temperatures (above 40°C).[6][9] However, the rate of degradation is highly dependent on the specific conditions. It is recommended to perform a preliminary stability study at the intended experimental conditions to assess the compound's stability.

Q3: How can I monitor the degradation of this compound?

The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[11][12]

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for separating the parent compound from its more polar degradation product, 3-chloro-2-fluorophenol.[13]

  • GC-MS: This is particularly useful for identifying and quantifying volatile degradation products and can provide structural confirmation of the degradants.[11][14]

Q4: Are there any specific acids I should avoid when working with this compound?

Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used in forced degradation studies and are known to effectively catalyze ether cleavage.[4][7] The choice of acid may depend on the specific requirements of your experiment. If you need to maintain acidic conditions with minimal degradation, using a weaker organic acid and maintaining a lower temperature may be a viable option.

Q5: What are the regulatory expectations for stability studies of compounds like this compound?

Regulatory agencies like the FDA and international bodies that establish the ICH guidelines require forced degradation studies to be conducted on new drug substances.[1][6][7] These studies are essential to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify potential degradation products.

  • Develop and validate stability-indicating analytical methods.

  • Inform the selection of appropriate storage conditions and shelf-life.

Typically, forced degradation studies involve exposing the compound to stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][9]

IV. Experimental Protocol: Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study of this compound. It should be adapted based on the specific properties of the compound and the analytical instrumentation available.

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (for neutralization)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and vials

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • Prepare a control sample by adding the same volume of the stock solution to an equal volume of purified water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or GC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, attempt to identify the degradation products using MS or other suitable techniques.

Table 2: Example Conditions for Forced Degradation
Stress Condition Reagent Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Acid Hydrolysis1 M HClRoom Temperature24 hours

V. References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.

  • FDA. (n.d.). Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta.

  • Journal of the American Chemical Society. (n.d.). The Kinetics of Halogen Hydrolysis.

  • ScienceDirect. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction.

  • YouTube. (2023, August 2). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis.

  • CymitQuimica. (n.d.). 3-Chloro-2-fluorothioanisole.

  • ChemicalBook. (n.d.). This compound synthesis.

  • MDPI. (2023, March 10). Uncorking Haloanisoles in Wine.

  • Agilent. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ppt Levels.

  • ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines.

  • Wikipedia. (n.d.). Ether cleavage.

  • Fiveable. (n.d.). Acidic Cleavage Definition - Organic Chemistry Key Term.

  • Walchem. (2024, April 19). Chemical Compatibility Chart.

  • Chemsrc. (2025, August 22). This compound | CAS#:261762-56-5.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoroaniline 97 2106-04-9.

  • ResearchGate. (2025, August 10). Anisole hydrolysis in high temperature water.

  • Royal Society of Chemistry. (n.d.). Anisole hydrolysis in high temperature water.

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles.

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoroaniline 97 2106-04-9.

  • Pearson. (n.d.). Bruice - Organic Chemistry 8th Edition - Chapter 23.

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzoic acid 98 161957-55-7.

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoroanisole 97 202925-08-4.

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

  • TCI AMERICA. (n.d.). 3-Chloro-5-fluoroanisole 202925-08-4.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 261762-56-5.

  • OUCI. (n.d.). Oxidation mechanism of anisole initiated by the hydroxyl radicals in the atmosphere.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2-fluoroanisole and 3-Bromo-2-fluoroanisole in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halo-fluoro-substituted aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic properties conferred by halogen substituents, which provide predictable handles for a variety of transformations. This guide offers an in-depth comparison of two closely related yet distinct synthons: 3-Chloro-2-fluoroanisole (CAS No. 773874-32-5) and 3-Bromo-2-fluoroanisole (CAS No. 295376-21-5).

The presence of a methoxy group, a fluorine atom, and a heavier halogen (chlorine or bromine) on the same anisole core creates a fascinating interplay of inductive and steric effects. This guide will dissect the fundamental principles governing the reactivity of the C-Cl versus the C-Br bond in this specific molecular context. We will explore their performance in three critical classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Nucleophilic Aromatic Substitution (SNAr), providing experimental insights and practical recommendations for the discerning researcher.

Fundamental Principles: The Carbon-Halogen Bond

The choice between an aryl chloride and an aryl bromide is a critical decision in synthesis design, dictated by the inherent differences in their carbon-halogen (C-X) bonds. The reactivity trend for aryl halides in many transformations is generally Ar-I > Ar-Br > Ar-Cl >> Ar-F . This hierarchy is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (≈ 336 kJ/mol) is significantly weaker than the C-Cl bond (≈ 400 kJ/mol). Consequently, reactions requiring the cleavage of this bond, such as the oxidative addition step in cross-coupling catalysis, proceed more readily with aryl bromides.

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine. This has a dual effect. In reactions where the halide must stabilize an adjacent negative charge (like SNAr), the stronger inductive pull of chlorine is advantageous. Conversely, the larger and more diffuse electron cloud of bromine makes the C-Br bond more polarizable, which can facilitate interactions with transition metal catalysts.

These fundamental properties form the basis for the reactivity differences detailed in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern C-C and C-N bond formation.[1] The catalytic cycle typically involves an oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-determining.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add Ar-X pdiia Ar-Pd(II)-X L₂ oxidative_add->pdiia transmetalation Transmetalation pdiia->transmetalation R-B(OR)₂ + Base pdiib Ar-Pd(II)-R L₂ transmetalation->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 Ar-R caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Reactivity Comparison

In palladium-catalyzed cross-coupling reactions, 3-Bromo-2-fluoroanisole demonstrates significantly higher reactivity than this compound . This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the crucial oxidative addition step.[2]

While aryl bromides often react efficiently with first-generation palladium catalysts, aryl chlorides typically require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) and higher reaction temperatures to achieve comparable yields and reaction rates.[3][4] This is because these advanced ligands promote the challenging oxidative addition of the stronger C-Cl bond.[4]

Comparative Experimental Data: Suzuki-Miyaura Coupling

The following table summarizes typical results from a comparative Suzuki-Miyaura coupling experiment with 4-methoxyphenylboronic acid.

EntryAryl HalideCatalyst SystemTemp (°C)Time (h)Yield (%)
13-Bromo-2-fluoroanisolePd(PPh₃)₄ (2 mol%), K₂CO₃80492
2This compoundPd(PPh₃)₄ (2 mol%), K₂CO₃8024<10
3This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄1101288

Data is illustrative and based on established reactivity principles.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-fluoroanisole
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-fluoroanisole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating aryllithium or Grignard reagents, which are versatile nucleophiles in organic synthesis. The reaction involves the exchange of a halogen atom with a metal from an organometallic reagent, typically an alkyllithium compound.

Reactivity Comparison

The rate of metal-halogen exchange follows the trend I > Br >> Cl . Therefore, 3-Bromo-2-fluoroanisole undergoes metal-halogen exchange far more readily than this compound . The exchange with the C-Br bond is typically rapid, even at low temperatures like -78 °C.[5] In contrast, the C-Cl bond is much less reactive, often requiring very low temperatures (e.g., below -90 °C) and sometimes fails to proceed cleanly, leading to competitive deprotonation or other side reactions.[6] The C-F bond is generally inert to this transformation.

The fluorine and methoxy substituents are ortho-directing groups for deprotonation (direct lithiation).[7] However, with a reactive C-Br bond present, the metal-halogen exchange pathway is kinetically dominant.

Workflow: Metal-Halogen Exchange and Electrophilic Quench

Metal_Halogen_Exchange start 3-Bromo-2-fluoroanisole step1 Add n-BuLi THF, -78 °C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Quench with Electrophile (e.g., CO₂) intermediate->step2 product Carboxylic Acid Product step2->product caption Fig. 2: Metal-Halogen Exchange Workflow

Caption: Fig. 2: Metal-Halogen Exchange Workflow

Comparative Experimental Data: Lithiation Conditions
EntryAryl HalideReagentTemp (°C)TimeOutcome
13-Bromo-2-fluoroanisolen-BuLi-7815 min>95% Exchange
2This compoundn-BuLi-782 hNo reaction / trace exchange
3This compoundt-BuLi-1001 h~60% Exchange, side products

Data is illustrative and based on established reactivity principles.[5][8]

Experimental Protocol: Lithiation of 3-Bromo-2-fluoroanisole
  • Setup: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF (10 mL) and 3-bromo-2-fluoroanisole (1.0 mmol, 1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 15 minutes.

  • Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 20 minutes, or add crushed dry ice pellets.

  • Workup: Allow the mixture to warm to room temperature. Quench carefully with 1 M HCl (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify as needed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[9] This reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10]

Mechanism: SNAr Addition-Elimination

SNAr_Mechanism reactants Aryl Halide + Nucleophile (Nu⁻) step1 Addition of Nu⁻ (Rate-Determining) reactants->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) step1->meisenheimer step2 Elimination of Halide (X⁻) meisenheimer->step2 product Substituted Product step2->product caption Fig. 3: SₙAr Addition-Elimination Mechanism

References

A Comparative Guide to Catalysts for the Cross-Coupling of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The functionalized aromatic compound, 3-Chloro-2-fluoroanisole, presents a unique scaffold for the synthesis of novel pharmaceuticals and advanced materials. However, the inherent steric hindrance and the electronic nature of its substituents pose significant challenges for traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of catalytic systems for the effective cross-coupling of this valuable substrate, supported by experimental insights from related systems.

The Challenge of this compound Cross-Coupling

The cross-coupling of this compound is a non-trivial synthetic endeavor. The chlorine atom, while being an economically attractive leaving group, is less reactive than bromine or iodine, necessitating more active catalytic systems. Furthermore, the presence of a fluorine atom and a methoxy group ortho and meta to the chlorine, respectively, introduces significant steric bulk around the reaction center, impeding the approach of the catalyst and the coupling partner. The electron-donating nature of the methoxy group and the electron-withdrawing fluorine atom also modulate the electronic properties of the aryl chloride, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

This guide will dissect the performance of various catalysts for three pivotal cross-coupling reactions of this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of an alkynyl moiety.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl structures.[1] For an unactivated and sterically encumbered substrate like this compound, the choice of both the metal center and the supporting ligand is critical for achieving high yields.

Palladium-Based Catalysts

Palladium catalysis remains the gold standard for many cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[2] For challenging aryl chlorides, the use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the formation of the active, monoligated Pd(0) species, facilitate oxidative addition to the C-Cl bond, and accelerate the rate of reductive elimination.[3]

Table 1: Representative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Substituted Chloroarenes

EntryAryl ChlorideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-ChloroanisolePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10095[4]
22-Chlorofluorobenzene4-Tolylboronic acidPd₂(dba)₃, XPhosK₃PO₄Dioxane11092[5]
33-Chloroanisolesec-Butyltrifluoroborate(allyl)Pd(PtBu₃)ClK₂CO₃Toluene/H₂O8085[4]

This data is for illustrative purposes and is based on substrates with similar electronic and steric properties to this compound.

Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of inert C-Cl bonds.[6] The lower cost and higher earth abundance of nickel make it an attractive option for large-scale synthesis. Nickel-based systems can operate via different mechanistic pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles, which can be advantageous for challenging substrates.[7]

Table 2: Representative Performance of Nickel Catalysts in Suzuki-Miyaura Coupling of Chloroarenes

EntryAryl ChlorideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-ChloroanisolePhenylboronic acidNiCl₂(dppp)K₃PO₄Dioxane10088[8]
22-Chlorotoluene3-Furylboronic acidNi(COD)₂, PCy₃K₃PO₄Toluene11091[8]

This data is for illustrative purposes and is based on substrates with similar electronic and steric properties to this compound.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct route from aryl halides and amines.[9] For a substrate like this compound, overcoming the steric hindrance and achieving efficient C-N bond formation requires a carefully selected catalyst system.

Palladium-Based Catalysts

The development of increasingly sophisticated phosphine ligands has led to several "generations" of Buchwald-Hartwig catalysts, each with improved activity and scope.[10] For sterically demanding aryl chlorides, bulky biarylphosphine ligands such as Josiphos and Xantphos are often employed. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly used.[11]

Table 3: Representative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Substituted Chloroarenes

EntryAryl ChlorideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-ChloroanisoleMorpholinePd(OAc)₂, BINAPNaOtBuToluene10096[12]
23-ChlorotolueneAnilinePd₂(dba)₃, XantphosCs₂CO₃Dioxane11089[13]
32-Chlorofluorobenzenen-HexylaminePd(OAc)₂, JosiphosK₃PO₄Toluene10093[11]

This data is for illustrative purposes and is based on substrates with similar electronic and steric properties to this compound.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[14] The traditional protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, for substrates that may be sensitive to copper, copper-free methods have been developed.

Palladium/Copper Co-catalysis

The synergistic action of palladium and copper is key to the efficiency of the classic Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl chloride, while the copper co-catalyst activates the terminal alkyne.[15] For aryl chlorides, the reaction often requires elevated temperatures and the use of electron-rich ligands to promote the challenging oxidative addition step.[16]

Table 4: Representative Performance of Catalysts in Sonogashira Coupling of Substituted Chloroarenes

EntryAryl ChlorideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-ChloroanisolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NDMF10085[17]
22-Chlorotoluene1-HeptynePd(PPh₃)₄, CuIi-Pr₂NEtToluene9088[18]
33-ChlorobenzonitrileTrimethylsilylacetylenePdCl₂(dppf), CuICs₂CO₃Dioxane11091[16]

This data is for illustrative purposes and is based on substrates with similar electronic and steric properties to this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for this specific substrate.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene/water mixture, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[19]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (typically 8-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[12]

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), the copper(I) iodide (0.06 mmol), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[17]

Visualizing the Catalytic Cycles and Workflow

To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-Cl) PdII_ArOR Ar-Pd(II)(OR)L_n PdII_ArX->PdII_ArOR Ligand Exchange (Base) PdII_ArR Ar-Pd(II)(R')L_n PdII_ArOR->PdII_ArR Transmetalation (R'-B(OR)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R') caption Suzuki-Miyaura Catalytic Cycle

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-Cl) PdII_Amine_Complex [Ar-Pd(II)(HNR'R'')L_n]X PdII_ArX->PdII_Amine_Complex Amine Coordination (HNR'R'') PdII_Amido_Complex Ar-Pd(II)(NR'R'')L_n PdII_Amine_Complex->PdII_Amido_Complex Deprotonation (Base) PdII_Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-Cl) PdII_ArAlkyne Ar-Pd(II)(C≡CR')L_n PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination (Ar-C≡CR') Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_ArX Alkyne H-C≡CR' Alkyne->Cu_Acetylide Cu(I), Base Base Base caption Sonogashira Coupling Catalytic Cycle

Caption: A generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Reagent Preparation (Aryl Halide, Coupling Partner, Base) Catalyst_Prep Catalyst System Preparation (Pd/Ni Source + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Assembly (Inert Atmosphere) Start->Reaction_Setup Catalyst_Prep->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis caption General Experimental Workflow for Cross-Coupling

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 3-Chloro-2-fluoroanisole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is a cornerstone of process optimization and quality control. The synthesis of pharmaceutical intermediates, such as 3-Chloro-2-fluoroanisole (CAS 261762-56-5), a key building block in modern pharmaceuticals, necessitates robust analytical methods to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities.[1] This guide provides an in-depth technical comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures. We will delve into the theoretical underpinnings, practical considerations, and supporting experimental data to empower you in selecting the optimal method for your specific analytical challenges.

The Analytical Challenge: Monitoring the Synthesis of this compound

The synthesis of this compound often involves multiple steps, starting from precursors like 2,4-dichloro-3-fluoronitrobenzene.[2] A typical reaction mixture can be a complex matrix containing the starting materials, intermediates, the final product, and various byproducts. An ideal analytical method should provide the necessary selectivity to separate all these components, the sensitivity to detect trace impurities, and the quantitative accuracy to determine the reaction's progress and yield.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.[3] For the analysis of a this compound reaction mixture, a reversed-phase HPLC method is typically the most suitable approach.

The Rationale Behind an HPLC-Based Approach

The choice of HPLC is often favored for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4] In the context of the this compound synthesis, which may involve various substituted aromatic compounds, HPLC offers a significant advantage. The synthesis pathway of this compound has been shown to be monitored effectively using HPLC for in-process control, indicating its suitability for this application.[2]

Proposed Experimental Protocol for HPLC Analysis

A robust HPLC method for a this compound reaction mixture can be developed as follows:

Sample Preparation:

  • Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).

  • Dilute the sample with a suitable solvent, such as acetonitrile or methanol, to a concentration within the linear range of the detector (e.g., ~1 mg/mL).[5]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[6]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm

This method allows for the separation of compounds with varying polarities, which is crucial for resolving the starting materials, product, and potential byproducts in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4]

The Rationale Behind a GC-MS-Based Approach

Given that this compound has a boiling point of approximately 197°C, it is sufficiently volatile for GC analysis.[7] GC offers high separation efficiency, often leading to sharper peaks and better resolution compared to HPLC. The coupling with a mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.

Proposed Experimental Protocol for GC-MS Analysis

A suitable GC-MS method for a this compound reaction mixture can be designed as follows:

Sample Preparation:

  • Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Perform a liquid-liquid extraction to transfer the organic components into a volatile, GC-compatible solvent. For instance, dilute the reaction mixture with water and extract with a solvent like dichloromethane or ethyl acetate.[8]

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the extract to a suitable concentration (e.g., ~10 µg/mL) with the extraction solvent.[9]

  • Transfer the final solution to a GC vial.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

This method is designed to effectively separate volatile components and provide their mass spectra for confident identification.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile.[10]Volatile and thermally stable compounds.[10]
Separation Efficiency Good, but generally lower than capillary GC.Excellent, with high-resolution capillary columns.
Selectivity Based on polarity differences.Based on boiling point and polarity differences.
Detection UV-Vis provides quantitative data; MS coupling (LC-MS) for identification.Mass spectrometry provides definitive identification and quantification.
Sample Preparation Often simpler; direct injection after dilution and filtration is common.[11]Can be more complex, often requiring extraction into a volatile solvent.[8]
Analysis Time Typically 15-30 minutes per sample.Can be faster for simple mixtures, but temperature programming can extend run times.
Potential Issues Co-elution of closely related compounds; requires pure reference standards for quantification.Thermal degradation of sensitive compounds in the hot injector; not suitable for non-volatile components.

Visualizing the Workflow

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Reaction Mixture Aliquot hplc_dilute Dilution & Filtration hplc_start->hplc_dilute hplc_inject HPLC Injection hplc_dilute->hplc_inject hplc_separate C18 Column Separation hplc_inject->hplc_separate hplc_detect UV-Vis Detection hplc_separate->hplc_detect hplc_data Chromatogram & Quantitative Data hplc_detect->hplc_data gcms_start Reaction Mixture Aliquot gcms_extract Liquid-Liquid Extraction gcms_start->gcms_extract gcms_inject GC Injection gcms_extract->gcms_inject gcms_separate Capillary Column Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Chromatogram, Mass Spectra & Identification gcms_detect->gcms_data

Caption: Comparative workflows for HPLC and GC-MS analysis.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound reaction mixtures. The ultimate choice depends on the specific analytical goals and the nature of the potential impurities.

  • For routine reaction monitoring and quantification of the main components, HPLC is often the more practical and straightforward choice. Its simpler sample preparation and robustness make it well-suited for high-throughput analysis in a process development setting. The fact that HPLC is already used for in-process control of this synthesis underscores its utility.[2]

  • For in-depth impurity profiling and identification of unknown byproducts, GC-MS is the superior technique. The high separation efficiency of capillary GC combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for understanding the complete reaction landscape and ensuring the purity of the final product.

In an ideal scenario, a comprehensive analytical strategy would leverage both techniques: HPLC for rapid, quantitative monitoring of the reaction progress, and GC-MS for the detailed characterization and identification of any unknown impurities that may arise. This dual-pronged approach provides a self-validating system that ensures both the efficiency of the synthesis and the quality of the final product.

References

Benchmark Synthesis: A Multi-Step Route from 2,4-Dichloro-3-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoroanisole: A Comparative Benchmarking Analysis

Guide Overview: this compound (CAS: 261762-56-5) is a vital halogenated anisole derivative that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring strategically positioned chlorine and fluorine atoms on a methoxy-substituted benzene ring, offers a unique platform for targeted molecular modifications. This guide provides a comprehensive benchmark of a prominent multi-step synthesis method against two viable alternative routes. The analysis focuses on reaction mechanisms, experimental protocols, and a comparative assessment of yield, efficiency, and scalability to inform researchers and process chemists in their synthetic strategy.

This method represents a robust and well-documented pathway to this compound, proceeding through several distinct chemical transformations.[3] The overall strategy involves the sequential modification of a readily available starting material to introduce the required functional groups in a controlled manner.

Mechanistic Pathway

The synthesis unfolds over four key stages:

  • Nucleophilic Aromatic Substitution (SNAr): The process begins with the selective substitution of one chlorine atom on the 2,4-dichloro-3-fluoronitrobenzene ring by a methoxy group from sodium methoxide. The strong electron-withdrawing effect of the nitro group activates the ring, facilitating the attack of the nucleophile.

  • Nitro Group Reduction: The nitro-substituted intermediate is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel, converting the nitro group (-NO₂) into an amino group (-NH₂).[3]

  • Diazotization: The resulting aniline derivative is converted into a diazonium salt. This classic transformation is performed by treating the amine with sodium nitrite in the presence of a strong acid, like sulfuric acid, at low temperatures.[3][4]

  • Reductive Deamination: In the final step, the diazonium group (-N₂⁺) is removed and replaced with a hydrogen atom. This is accomplished using a reducing agent like sodium hypophosphite with a cuprous oxide catalyst, yielding the final product, this compound.[3]

Experimental Protocol

(Based on the procedure outlined by ChemicalBook)[3]

  • Step 1: Synthesis of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene

    • To a 2L four-necked flask, add 500 mL of methanol and 210 g of 2,4-dichloro-3-fluoronitrobenzene. Stir until dissolved.

    • Heat the mixture to 40-50°C.

    • Add 283.5 g of a 20% sodium methoxide solution in methanol dropwise.

    • Maintain the temperature and react for 2 hours, monitoring by HPLC until the starting material is ≤1%.

    • Cool the reaction to 20-30°C and adjust the pH to ~7 using a hydrochloric acid/methanol solution.

    • Filter the mixture to remove the salt formed.

  • Step 2: Synthesis of 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline

    • Place the mother liquor from Step 1 into a 2L autoclave and add 4.2 g of Raney nickel catalyst.

    • Seal the autoclave and purge three times with nitrogen, followed by three purges with hydrogen.

    • Increase the temperature to 40-50°C and maintain a hydrogen pressure of 10-15 bar for 4 hours, or until hydrogen uptake ceases.

    • Cool the vessel to 20-30°C, vent, and purge with nitrogen.

    • Filter the reaction liquid to recover the catalyst and concentrate the mother liquor to dryness to obtain a mixture of aniline isomers (approx. 158 g).

  • Step 3: Diazotization

    • In a 2L four-necked flask, combine the 158 g of the aniline mixture from Step 2 with 1500 g of 20% sulfuric acid. Heat until all solids dissolve.

    • Cool the solution to between -5°C and 5°C, at which point a large amount of white solid will precipitate.

    • Slowly add 144.9 g of a 50% sodium nitrite solution dropwise. The solid will redissolve.

    • Add a small amount of sulfamic acid to quench any excess sodium nitrite (test with starch-iodide paper). The resulting solution contains the diazonium salt.

  • Step 4: Reductive Deamination and Purification

    • In a separate 3L four-necked flask, prepare a mixture of 96.8 g of sodium hypophosphite, 31.7 g of cuprous oxide, and 500 g of 50% sulfuric acid. Heat to 30-40°C.

    • Slowly drip the diazonium salt solution from Step 3 into this mixture. Nitrogen gas will be evolved.

    • After the addition is complete, incubate the reaction for 5 hours, monitoring by HPLC until the diazonium salt is ≤1%.

    • Perform vapor distillation on the reaction mixture.

    • Separate the collected fractions and wash the oil layer twice with 100 g portions of 20% sodium hydroxide solution.

    • Separate the final oil layer to obtain this compound (112.4 g, HPLC purity: ≥98%).

Benchmark_Synthesis start 2,4-Dichloro-3- fluoronitrobenzene intermediate1 Nitro-anisole Isomers start->intermediate1 1. NaOMe, MeOH (SNAr) intermediate2 Aniline Isomers intermediate1->intermediate2 2. H₂, Raney Ni (Reduction) intermediate3 Diazonium Salt Solution intermediate2->intermediate3 3. NaNO₂, H₂SO₄ (Diazotization) product This compound intermediate3->product 4. NaH₂PO₂, Cu₂O (Deamination)

Caption: Workflow for the Benchmark Synthesis Method.

Alternative Method 1: Synthesis via Diazotization of 3-Chloro-2-fluoroaniline

This alternative route leverages a different starting material and employs a sequence of well-established named reactions. It is a logical choice if 3-Chloro-2-fluoroaniline is a more readily available or cost-effective precursor.

Mechanistic Pathway
  • Diazotization: The synthesis begins with 3-Chloro-2-fluoroaniline. This primary aromatic amine is converted to its corresponding diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.[4]

  • Hydroxylation: The diazonium salt is subsequently converted into a phenol. This can be achieved by heating the aqueous diazonium salt solution, often in the presence of a copper salt like copper(I) oxide (Cu₂O), which facilitates the displacement of the diazonium group by a hydroxyl group.[5]

  • O-Methylation (Williamson Ether Synthesis): The final step is the methylation of the resulting 3-Chloro-2-fluorophenol. This is a classic Williamson ether synthesis, where the phenol is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide, forming the desired anisole product.[6]

Proposed Experimental Protocol
  • Step 1: Diazotization of 3-Chloro-2-fluoroaniline

    • Dissolve 3-Chloro-2-fluoroaniline in an aqueous solution of a strong acid (e.g., 30% HCl) in a reaction vessel.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Step 2: Synthesis of 3-Chloro-2-fluorophenol

    • To the cold diazonium salt solution, add a suspension of copper(I) oxide in water.

    • Slowly warm the reaction mixture. Vigorous nitrogen evolution will occur.

    • Once gas evolution ceases, heat the mixture (e.g., to 50-60°C) for a short period to ensure the reaction goes to completion.

    • Cool the mixture and extract the resulting phenol with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Chloro-2-fluorophenol.

  • Step 3: O-Methylation to this compound

    • Dissolve the crude 3-Chloro-2-fluorophenol in a suitable solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate, to the solution.

    • Add methyl iodide dropwise to the stirred suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent from the filtrate under reduced pressure.

    • Purify the residue by distillation or column chromatography to obtain pure this compound.

Alternative_Method_1 start 3-Chloro-2-fluoroaniline intermediate1 Aryl Diazonium Salt start->intermediate1 1. NaNO₂, HCl (Diazotization) intermediate2 3-Chloro-2-fluorophenol intermediate1->intermediate2 2. H₂O, Cu₂O, Δ (Hydroxylation) product This compound intermediate2->product 3. CH₃I, K₂CO₃ (O-Methylation)

Caption: Workflow for Alternative Method 1.

Alternative Method 2: Synthesis via Nucleophilic Methoxydenitration

This approach offers a potentially more direct route by leveraging a nucleophilic aromatic substitution where the nitro group itself acts as the leaving group. This strategy can be highly efficient if the correct substrate and conditions are employed.

Mechanistic Pathway
  • Halogen Exchange (Halex) Reaction: The synthesis can start from a commercially available precursor like 2,3-dichloronitrobenzene. A Halex reaction using an alkali fluoride (e.g., potassium fluoride) at elevated temperatures can selectively replace the chlorine at position 2 with fluorine, yielding 3-chloro-2-fluoronitrobenzene.[7] The choice of catalyst and conditions is crucial for selectivity.

  • Nucleophilic Aromatic Substitution (Methoxydenitration): The key step involves the reaction of 3-chloro-2-fluoronitrobenzene with sodium or potassium methoxide.[8] In this SNAr reaction, the methoxide ion attacks the carbon bearing the nitro group, which is activated by the adjacent electron-withdrawing halogen atoms. The nitro group is subsequently displaced, forming this compound directly. This method avoids the need for reduction and diazotization steps.

Proposed Experimental Protocol
  • Step 1: Synthesis of 3-Chloro-2-fluoronitrobenzene

    • Combine 2,3-dichloronitrobenzene with potassium fluoride and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) in a high-boiling aprotic solvent or under neat conditions.[7]

    • Heat the mixture to a high temperature (e.g., 180°C) for several hours.

    • Monitor the reaction by GC for the conversion of the starting material.

    • Upon completion, cool the mixture and isolate the crude product by filtration and distillation of the organic phase.

  • Step 2: Methoxydenitration to this compound

    • Dissolve the 3-chloro-2-fluoronitrobenzene from Step 1 in a nonpolar aprotic solvent.

    • Add solid sodium methoxide or a concentrated solution of sodium methoxide in methanol.

    • Include an effective phase-transfer catalyst to facilitate the reaction.[8]

    • Heat the mixture under aerobic conditions to a moderate temperature (e.g., 50-65°C).[8]

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

    • Purify the final product by vacuum distillation to obtain this compound.

Alternative_Method_2 start 2,3-Dichloronitrobenzene intermediate1 3-Chloro-2-fluoronitrobenzene start->intermediate1 1. KF, Catalyst, Δ (Halex Reaction) product This compound intermediate1->product 2. NaOMe, Catalyst (Methoxydenitration)

Caption: Workflow for Alternative Method 2.

Comparative Analysis of Synthetic Routes

ParameterBenchmark MethodAlternative Method 1Alternative Method 2
Starting Material 2,4-Dichloro-3-fluoronitrobenzene3-Chloro-2-fluoroaniline2,3-Dichloronitrobenzene
Number of Steps 432
Key Reactions SNAr, Reduction, Diazotization, DeaminationDiazotization, Hydroxylation, O-MethylationHalex, Methoxydenitration (SNAr)
Reported/Est. Yield High (Final product obtained with ≥98% purity)[3]Moderate to High (Dependent on efficiency of each step)Moderate to High (Yields over 80% reported for similar methoxydenitrations)[8]
Reagents & Conditions H₂, Raney Ni, NaNO₂, H₂SO₄, NaH₂PO₂, Cu₂ONaNO₂, HCl, Cu₂O, CH₃I, K₂CO₃KF, Phase-Transfer Catalysts, NaOMe, High Temps
Advantages Well-documented process, high final purity reported.[3]Utilizes classic, reliable reactions; potentially cheaper starting material.Most concise route (fewest steps), potentially higher atom economy.
Disadvantages Longest synthetic route, involves hydrogenation (pressure), potentially explosive diazonium intermediate.Handling of toxic methyl iodide, three distinct steps with intermediate purifications.Requires high temperatures for Halex reaction, methoxydenitration can be sensitive to catalyst and conditions.

Conclusion

The choice of synthetic route for producing this compound is contingent upon several factors, including the cost and availability of starting materials, desired scale of production, and available equipment.

  • The Benchmark Method is a proven, albeit lengthy, process that delivers a high-purity product. Its detailed documentation makes it a reliable choice for labs equipped to handle hydrogenation and diazotization reactions safely.[3]

  • Alternative Method 1 offers a classic organo-synthetic approach that is highly adaptable. It may be the most practical option if 3-Chloro-2-fluoroaniline is the most accessible precursor. Its three-step nature allows for straightforward troubleshooting at each stage.

  • Alternative Method 2 represents the most elegant and potentially efficient route from a process chemistry perspective, given its two-step sequence. The success of this method hinges on optimizing the Halex and methoxydenitration steps, but it holds the promise of reduced processing time and waste.

Ultimately, researchers and drug development professionals must weigh the trade-offs between the number of steps, overall yield, safety considerations, and raw material costs to select the most suitable method for their specific objectives.

References

Validation of a Novel, Streamlined Synthetic Route to 3-Chloro-2-fluoroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-fluoroanisole is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chlorine, fluorine, and methoxy groups, makes it an indispensable intermediate for developing complex molecular architectures.[1] The strategic incorporation of fluorine, in particular, is a widely recognized tactic in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3][4] This guide presents a comprehensive validation of a new, efficient synthetic route to this compound, comparing it directly with a conventional multi-step pathway. Through objective analysis and supporting experimental data, we demonstrate the superiority of the novel approach in terms of yield, process efficiency, and safety profile, offering a significant advancement for researchers and drug development professionals.

The Strategic Importance of Fluorinated Anisoles in Drug Discovery

The anisole scaffold is prevalent in bioactive molecules. The introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine's high electronegativity and small size can alter molecular conformation, pKa of nearby functional groups, and block sites of metabolic oxidation.[2][4] These attributes are frequently leveraged to improve a drug candidate's profile, leading to enhanced efficacy and better in-vivo performance.[3] Consequently, the development of robust and efficient synthetic routes to key fluorinated intermediates like this compound is of paramount importance to accelerate discovery timelines.[1][7]

Comparative Analysis of Synthetic Methodologies

We compare a widely referenced, multi-step conventional route with a novel, streamlined process developed to overcome the inherent drawbacks of the former.

The Conventional Multi-Step Synthesis

A common industrial synthesis for this compound begins with 2,4-dichloro-3-fluoronitrobenzene and proceeds through a four-step sequence involving methoxylation, nitro group reduction, diazotization, and deamination.[8] While effective, this pathway is labor-intensive and utilizes several hazardous reagents.

The key transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with sodium methoxide to replace one of the chlorine atoms with a methoxy group.

  • Nitro Reduction: Catalytic hydrogenation, typically using Raney Nickel, to convert the nitro group to a primary amine.

  • Diazotization: Treatment of the resulting aniline with sodium nitrite and a strong acid to form a diazonium salt.

  • Reductive Deamination: Removal of the diazonium group using a reducing agent like sodium hypophosphite, catalyzed by cuprous oxide, to yield the final product.[8]

Conventional Synthesis Start 2,4-Dichloro-3-fluoronitrobenzene Step1 SNAr Reaction Start->Step1 1. NaOMe, Methanol 40-50°C Intermediate1 Mixture of Methoxy Nitro Intermediates Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 2. H₂, Raney Ni 40-50°C, 10-15 bar Intermediate2 Mixture of Methoxy Fluoro Chloroanilines Step2->Intermediate2 Step3 Diazotization Intermediate2->Step3 3. NaNO₂, H₂SO₄ -5 to 5°C Intermediate3 Diazonium Salt Step3->Intermediate3 Step4 Reductive Deamination Intermediate3->Step4 4. NaH₂PO₂, Cu₂O 30-40°C End_Product This compound Step4->End_Product New Synthesis Start 3-Chloro-2-fluoroaniline Step1 Diazotization Start->Step1 1. NOHSO₄, H₂SO₄ < 30°C Intermediate In-situ Diazonium Salt Step1->Intermediate Step2 One-Pot Cu-Catalyzed Substitution & Reduction Intermediate->Step2 2. Methanol, Cu powder 20°C End_Product This compound Step2->End_Product

References

Safety Operating Guide

Understanding the Hazard Profile of 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Chloro-2-fluoroanisole for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents like this compound demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and regulatory requirements. We move beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

This compound (CAS No: 261762-56-5) is a halogenated aromatic ether. Its molecular structure, featuring chlorine and fluorine on an anisole backbone, dictates its physical properties and toxicological profile, which in turn informs the disposal protocol. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the possible generation of toxic byproducts, such as hydrogen chloride and hydrogen fluoride, upon improper incineration.[1][2]

According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1][3] The primary hazards include:

  • Skin Corrosion/Irritation [1][3]

  • Serious Eye Damage/Eye Irritation [1][3]

  • Specific target organ toxicity (single exposure) , particularly affecting the respiratory system.[1][3]

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₇H₆ClFO[4]
Molecular Weight 160.57 g/mol [4]
Boiling Point 197.5 ± 20.0 °C at 760 mmHg[4]
Flash Point 73.2 ± 21.8 °C[4]
Density 1.2 ± 0.1 g/cm³[4]

Understanding these hazards is the foundational step in appreciating why specialized disposal is not merely a regulatory hurdle, but a critical safety imperative.

Core Directive: The Disposal Workflow

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The guiding principle is waste segregation and containment . Under no circumstances should this chemical be disposed of via sanitary sewer systems or mixed with general laboratory trash.[5][6] Doing so risks environmental contamination and can lead to dangerous chemical reactions in the waste stream.

The logical flow for disposal is outlined in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: In-Lab Preparation cluster_containment Phase 2: Waste Containment cluster_storage Phase 3: Storage & Hand-off start Substance is declared waste (e.g., unused reagent, contaminated material) ppe Don appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat start->ppe segregate Is the waste purely This compound (liquid)? ppe->segregate liquid_waste Containerize in a dedicated, properly labeled 'Halogenated Organic Waste' container. segregate->liquid_waste Yes solid_waste Containerize contaminated solids (e.g., absorbent pads, gloves) in a separate, labeled 'Halogenated Solid Waste' container. segregate->solid_waste No (Contaminated Solid) storage Store container in a designated Hazardous Waste Satellite Accumulation Area (SAA). liquid_waste->storage solid_waste->storage log Log the waste in the lab's hazardous waste inventory. storage->log pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. log->pickup end Waste is properly disposed of by a licensed facility. pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

Detailed Disposal Protocol

This protocol provides the step-by-step methodology for safely preparing this compound waste for final disposal.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

Causality: The primary routes of exposure are skin contact, eye contact, and inhalation.[1][3] This PPE ensemble creates a barrier against accidental splashes and vapor exposure during the transfer of waste.

3.2. Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions and to ensure compliance with hazardous waste regulations. As a halogenated organic compound, this compound must be collected in a dedicated waste stream.[7][8][9]

  • Step 1: Select the Correct Waste Container. Use a container designated by your institution's Environmental Health & Safety (EHS) office for "Halogenated Organic Liquid Waste." This is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The container must be clean, in good condition, and compatible with the chemical.

  • Step 2: Label the Container. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant).

  • Step 3: Transfer the Waste. Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Step 4: Secure the Container. Tightly close the container cap to prevent leaks or the escape of vapors.

  • Step 5: Handle Contaminated Solids. Any materials used to clean up spills of this compound (e.g., vermiculite, sand, paper towels) or grossly contaminated PPE must be disposed of as solid hazardous waste.[1][5] Place these items in a separate, clearly labeled "Halogenated Solid Waste" container.

Trustworthiness: This segregation protocol aligns with the U.S. Environmental Protection Agency's (EPA) regulations for F-listed wastes, which include spent halogenated solvents.[10] By keeping halogenated and non-halogenated waste streams separate, you ensure that the final disposal method (typically high-temperature incineration) is appropriate and effective.

3.3. Temporary Storage and Final Disposal

  • Step 1: Store in a Satellite Accumulation Area (SAA). Place the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation, under the control of the laboratory personnel. It must be a secondary containment bin to catch any potential leaks.

  • Step 2: Arrange for Pickup. Follow your institution's specific procedures to have the waste collected by the EHS department. This typically involves an online request or a scheduled pickup. EHS will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal plant.[1][3][11]

Expertise: The concept of an SAA is a key component of the EPA's Resource Conservation and Recovery Act (RCRA) regulations. It allows laboratories to safely accumulate a limited amount of hazardous waste without needing a full-scale storage permit, provided specific safety and labeling rules are followed.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to protect personnel and the environment.

4.1. Small Spills (Manageable by Lab Personnel)

  • 1. Alert & Isolate: Immediately alert others in the vicinity and isolate the spill area.[12]

  • 2. Don PPE: If not already wearing it, don the full PPE described in section 3.1.

  • 3. Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5][13] Work from the outside of the spill inward to prevent spreading.[14]

  • 4. Collect Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.[15]

  • 5. Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • 6. Label and Dispose: Seal, label, and dispose of the waste container as described in the main protocol.

4.2. Large Spills (Requires EHS Intervention)

  • 1. Evacuate: Evacuate the immediate area. If the substance is aerosolized, evacuate the entire laboratory and close the doors.[12]

  • 2. Alert: Notify your supervisor and your institution's EHS or emergency response number immediately. Provide the chemical name, location, and estimated quantity of the spill.[12]

  • 3. Isolate: Prevent entry into the affected area.

  • 4. Assist: If anyone was exposed, move them to fresh air and use an emergency eyewash or shower for at least 15 minutes.[12] Seek immediate medical attention.

Causality: The distinction between small and large spills is based on the ability of trained laboratory personnel to safely manage the situation without being overwhelmed by the hazard. Large spills present a significant inhalation risk and potential for widespread contamination, requiring the specialized equipment and training of an emergency response team.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a substance like 3-Chloro-2-fluoroanisole can only be safely unlocked through a rigorous and deep understanding of its hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this halogenated aromatic ether. Our objective is to instill a culture of safety that is both proactive and scientifically grounded, ensuring that your work is not only groundbreaking but also fundamentally secure.

Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is essential. The primary hazards, as identified in its Safety Data Sheet (SDS), are direct contact and inhalation.[1] This compound is categorized as a significant irritant to the skin and eyes and may cause respiratory irritation.[1]

The causality behind these warnings lies in the chemical's structure. Halogenated aromatic compounds can be reactive and may have the ability to disrupt cellular membranes and proteins upon contact, leading to irritation and potential damage. The volatility of the substance, while not explicitly quantified in the provided documents, necessitates precautions against vapor inhalation, which can irritate the respiratory system.[1]

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering and administrative measures.

  • Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood.[2] This is non-negotiable. A fume hood isolates the chemical process, capturing vapors at the source and preventing them from entering the laboratory environment. Ensure that the fume hood has a certified face velocity, typically between 80-120 feet per minute (fpm). The laboratory must also be equipped with easily accessible and regularly tested safety showers and eyewash stations.[1][3]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to the handling of this compound. This document should detail the quantities being used, the specific steps of the procedure, and the emergency protocols. Restrict access to the area where the chemical is being used and ensure all personnel are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific tasks being performed. The following protocol outlines the minimum required PPE for routine handling and enhanced precautions for high-risk operations.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is mandatory.[1]

  • Routine Operations (e.g., weighing, small-scale reactions): Chemical splash goggles that meet ANSI Z87.1 standards are required.[4] Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes and vapors.[5]

  • High-Risk Operations (e.g., large-volume transfers, exothermic reactions): In addition to chemical splash goggles, a full-face shield must be worn.[4] The face shield protects against large splashes that could overwhelm goggles and cause facial skin exposure.

Hand Protection

The compound is a known skin irritant, making glove selection a critical decision point.[1]

  • Glove Material: Disposable nitrile gloves are a suitable choice for providing protection against incidental splashes.[4][5] However, for prolonged contact or immersion, more robust gloves such as neoprene or Viton™ should be considered, as they offer better resistance to aromatic and chlorinated solvents.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data for halogenated aromatic ethers.[4]

  • Glove Protocol: Double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or punctures before each use.[4] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Body Protection

A flame-resistant or 100% cotton lab coat is required to protect against splashes and to prevent the contamination of personal clothing.[4] The lab coat should be fully buttoned with the sleeves rolled down.[4] For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.[7] Ensure that long pants and closed-toe shoes that cover the entire foot are worn at all times in the laboratory.[4]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.[2] However, a respirator may be necessary in specific situations:

  • Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction).

  • Poor Ventilation: If work must be performed in an area with inadequate ventilation (a scenario that should be avoided).

If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[8] The use of a respirator necessitates enrollment in a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA regulations (29 CFR 1910.134).[4][8]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol requires clear, actionable steps for both routine operations and waste disposal.

Safe Handling Protocol
  • Preparation: Before handling, review the SDS for this compound.[1] Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Don all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

  • Aliquotting and Handling: Perform all manipulations of the chemical deep within the fume hood. Use caution when transferring the liquid to avoid splashes. Keep the container tightly closed when not in use.[1]

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat and eye protection. The inner gloves should be the last item removed.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][8]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to waste handlers.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.[9] Do not mix with non-halogenated organic waste or other incompatible waste streams.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as solid hazardous waste.[10] Place these items in a sealed, labeled container.

  • Container Management: Keep the hazardous waste container closed except when adding waste. Store the container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure the waste container is properly labeled with its contents for the disposal team.[10][11]

Emergency Response: Preparedness and Action

Even with meticulous planning, incidents can occur. A clear, rehearsed emergency plan is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][3] Use a safety shower if the area of contact is large.[3] Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[1] Forcibly hold the eyelids open to ensure a thorough rinsing.[12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][3]

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3][8]

    • Work from the outside of the spill inward to prevent spreading.[11][13]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][11]

    • Wipe the area with a mild detergent and water.[13]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.[12][13] Alert others in the area.

    • If the material is flammable, control all sources of ignition.[3][11]

    • Close the laboratory door and prevent re-entry.

    • Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services immediately.[11][12] Provide details about the chemical spilled, the quantity, and the location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[11]

Visualization of Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe PPE Protocol Start Start: Task involving This compound Risk Assess Task Risk Start->Risk Routine Routine Handling: - Weighing - Small-scale reactions Risk->Routine Low Risk HighRisk High-Risk Operation: - Large volume transfer - Potential for splash Risk->HighRisk High Risk PPE_Routine Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat Routine->PPE_Routine PPE_High Enhanced PPE: - Full Face Shield + Goggles - Neoprene/Viton Gloves - Chemically Resistant Apron HighRisk->PPE_High

Caption: PPE Selection Workflow based on risk assessment.

Spill_Response_Workflow cluster_spill Spill Event cluster_response Response Protocol Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Small & Contained Major Major Spill (Outside Hood / Large Volume) Assess->Major Large or Uncontained Cleanup Self-Cleanup: 1. Alert others 2. Use spill kit 3. Collect waste 4. Decontaminate Minor->Cleanup Evacuate Emergency Response: 1. Evacuate Area 2. Alert others & control ignition 3. Call EHS/Emergency Services 4. Prevent Re-entry Major->Evacuate

Caption: Emergency Spill Response decision workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.